molecular formula C14H14 B3425254 1-Ethyl-2-phenylbenzene CAS No. 40529-66-6

1-Ethyl-2-phenylbenzene

Cat. No.: B3425254
CAS No.: 40529-66-6
M. Wt: 182.26 g/mol
InChI Key: DLMYHUARHITGIJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylbenzene is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 182.109550447 g/mol and the complexity rating of the compound is 155. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-phenylbenzene
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InChI

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3
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InChI Key

DLMYHUARHITGIJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14
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DSSTOX Substance ID

DTXSID0068234
Record name 2-Ethyl-1,1'-biphenyl
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Molecular Weight

182.26 g/mol
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CAS No.

1812-51-7, 40529-66-6
Record name 1,1'-Biphenyl, 2-ethyl-
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Record name 1,1'-Biphenyl, ethyl-
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Record name 2-Ethylbiphenyl
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Record name 1,1'-Biphenyl, ethyl-
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Record name 2-Ethyl-1,1'-biphenyl
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Record name Ethyl-1,1'-biphenyl
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Foundational & Exploratory

Introduction: The 1-Ethyl-2-phenylbenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-phenylbenzene

This compound, also known as 2-ethylbiphenyl (CAS No: 1812-51-7), is an aromatic hydrocarbon with the molecular formula C14H14.[1] This molecule consists of a biphenyl core structure where an ethyl group is substituted at the ortho-position of one of the phenyl rings. Biphenyl derivatives are considered a "privileged scaffold" in medicinal chemistry due to their prevalence in biologically active compounds and marketed drugs.[2][3] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers.

Key Physical Properties:

  • Molecular Weight: 182.26 g/mol [1]

  • Boiling Point: 266.0 °C[1]

  • Melting Point: -6.0 °C[1]

Pathway 1: Suzuki-Miyaura Coupling – The Gold Standard for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for constructing unsymmetrical biaryl compounds like this compound.[2][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[4]

Causality and Mechanistic Insight

The reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organohalide.[5] The synthesis of this compound can be approached from two equivalent retrosynthetic disconnections:

  • Route A: Coupling of phenylboronic acid with 1-bromo-2-ethylbenzene .

  • Route B: Coupling of (2-ethylphenyl)boronic acid with a phenyl halide (e.g., bromobenzene).

The catalytic cycle, driven by a Palladium(0) complex, is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid component.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation (Ar²-B(OH)₂ + Base) PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination Product Ar¹-Ar² (this compound) PdII_Ar1Ar2->Product RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis using Route A (phenylboronic acid and 1-bromo-2-ethylbenzene).

Reagents & Equipment:

  • 1-bromo-2-ethylbenzene

  • Phenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

  • Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the reaction flask with a condenser and ensure the system is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

  • Reagent Addition: To the flask, add 1-bromo-2-ethylbenzene, phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via cannula or syringe. The aqueous phase is necessary for the base to function effectively.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Typical Suzuki Coupling Parameters
ParameterTypical Value/ReagentRationale / Causality
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligandPd(0) is the active species. Pd(II) sources like Pd(OAc)₂ are reduced in situ.[6]
Catalyst Loading 0.5 - 5 mol%Balances reaction rate with cost and potential for metal contamination in the product.
Aryl Halide Ar-I, Ar-Br >> Ar-ClReactivity follows the trend I > Br > Cl, correlating with C-X bond strength.[5]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation; strength of base can influence reaction rate.
Solvent Toluene, Dioxane, DMF, often with H₂OA polar, often biphasic system is required to dissolve both organic and inorganic reagents.
Temperature 60 - 110 °CProvides sufficient energy to overcome activation barriers without degrading the catalyst.

Pathway 2: Grignard Reagent-Based Synthesis (Kumada Coupling)

The use of Grignard reagents provides a classical and powerful method for carbon-carbon bond formation.[7] For synthesizing this compound, a highly effective approach is the Kumada coupling, which involves the cross-coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex.

Causality and Mechanistic Insight

This pathway involves two key stages:

  • Grignard Reagent Formation: 1-bromo-2-ethylbenzene is reacted with magnesium metal in an anhydrous ether solvent to form 2-ethylphenylmagnesium bromide. This step inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile (carbanion).[8][9]

  • Cross-Coupling: The prepared Grignard reagent is then coupled with a phenyl halide (e.g., chlorobenzene or bromobenzene) in the presence of a catalyst like Ni(dppe)Cl₂.

Critical Consideration: The entire process must be conducted under strictly anhydrous (dry) conditions. Grignard reagents are extremely strong bases and will be instantly destroyed by protic sources like water or alcohols.[7][9]

Visualizing the Experimental Workflow

Grignard_Workflow Start 1-bromo-2-ethylbenzene + Mg turnings Step1 Anhydrous Ether Initiate with heat/I₂ crystal Start->Step1 Grignard Formation of 2-ethylphenylmagnesium bromide Step1->Grignard Coupling Add Phenyl Halide (Ph-X) + Ni or Pd Catalyst Grignard->Coupling Workup Acidic Workup (e.g., aq. HCl) & Extraction Coupling->Workup Product This compound Workup->Product

Caption: Workflow for Grignard reagent formation and subsequent Kumada coupling.

Experimental Protocol: Synthesis via Kumada Coupling

Part A: Preparation of 2-ethylphenylmagnesium bromide

  • Setup: Flame-dry all glassware (round-bottom flask, condenser, addition funnel) and cool under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine (optional, to activate the Mg surface) and gently warm with a heat gun under vacuum, then cool under inert gas.

  • Reagent Preparation: Dissolve 1-bromo-2-ethylbenzene (1.0 eq) in anhydrous diethyl ether or THF in the addition funnel.

  • Initiation: Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing of the ether.[8] If it does not start, gently warm the flask.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[9]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Kumada Coupling

  • Catalyst Setup: In a separate, dry, inert-atmosphere flask, dissolve the phenyl halide (e.g., bromobenzene, 1.0 eq) and the nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 1-2 mol%) in anhydrous THF.

  • Grignard Addition: Cool the catalyst solution in an ice bath. Slowly transfer the prepared Grignard reagent from Part A into the catalyst solution via cannula.

  • Reaction: Allow the reaction to warm to room temperature and then stir for several hours (or heat gently if required). Monitor by TLC or GC-MS.

  • Quenching & Work-up: Slowly and carefully pour the reaction mixture into a beaker of ice containing dilute HCl to quench any unreacted Grignard reagent and dissolve magnesium salts.[8]

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ether, wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by column chromatography or distillation.

Pathway 3: Friedel-Crafts Reactions – A Critical Assessment

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching alkyl or acyl groups to aromatic rings.[10] However, for the specific, regioselective synthesis of this compound, it presents significant challenges and is generally not the preferred method.

Causality of Limitations
  • Friedel-Crafts Alkylation of Biphenyl: Attempting to ethylate biphenyl with an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃) would be problematic.[11]

    • Regioselectivity: The phenyl group is an ortho-, para-director. The reaction would yield a mixture of 2-ethylbiphenyl and 4-ethylbiphenyl, with the para-product often favored due to less steric hindrance. Separating these isomers is difficult.

    • Polyalkylation: The ethyl group is an activating group. Therefore, the product (ethylbiphenyl) is more reactive than the starting material (biphenyl), leading to the formation of diethylbiphenyls and other polyalkylated byproducts.[12]

  • Friedel-Crafts Arylation of Ethylbenzene: This is generally not a feasible reaction under standard Friedel-Crafts conditions.

While Friedel-Crafts acylation followed by reduction can offer better regioselectivity than alkylation, it is still more likely to produce the 4-substituted isomer from a biphenyl starting material.[3] Due to these control issues, this pathway is ill-suited for the clean synthesis of the target molecule.

Emerging Methodologies: Direct C-H Activation

A modern and atom-economical approach to biaryl synthesis is through transition metal-catalyzed C-H bond activation.[13] This strategy aims to form the C-C bond directly from two non-prefunctionalized arenes, such as benzene and ethylbenzene, thereby avoiding the need for organohalides and organometallics.[14]

Principle and Potential

The core concept involves a catalyst (often palladium-based) that can selectively cleave a C-H bond on each aromatic ring and then couple the resulting fragments.[14][15]

  • Advantages: This approach offers significant benefits in terms of step economy and waste reduction, as it bypasses the need for separate halogenation and boronation/Grignard formation steps.

  • Current Status: While powerful, direct C-H/C-H coupling often faces challenges with selectivity (achieving reaction at the desired C-H bond over others) and efficiency. It remains an area of intensive academic and industrial research.[16] A reported method for synthesizing biphenyl from benzene utilizes a palladium catalyst on graphene oxide, highlighting the potential of this approach.[14]

Conceptual Workflow

CH_Activation Inputs Ethylbenzene + Benzene Catalysis Pd Catalyst + Oxidant Inputs->Catalysis Process Direct C-H / C-H Coupling Catalysis->Process Output This compound + Byproducts (H₂O) Process->Output

Caption: A simplified concept for C-H activation synthesis.

Conclusion and Pathway Selection

For researchers, scientists, and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method. Its tolerance for diverse functional groups, mild conditions, and predictable outcomes make it the primary choice for laboratory and potential scale-up applications.

The Grignard-based Kumada coupling is a strong alternative, particularly when cost is a primary concern and the necessary anhydrous techniques are readily available. It is a powerful C-C bond-forming reaction, though less forgiving than the Suzuki coupling.

While fundamentally important, Friedel-Crafts alkylation is not a recommended pathway for this specific target due to poor control over regioselectivity and polyalkylation. Finally, direct C-H activation represents the future of arene coupling, offering a greener, more efficient route that may become a standard method as the field matures. The choice of pathway will ultimately depend on the specific project requirements, including scale, purity, available starting materials, and tolerance for process optimization.

References

A Comprehensive Guide to the Spectroscopic Characterization of 2-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-ethylbiphenyl (CAS 1812-51-7), a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization. We present a detailed examination of Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and predictive analyses for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) Spectroscopy. Each section includes a thorough interpretation of the spectral data, causality-driven experimental protocols, and visual aids to elucidate structural assignments and fragmentation pathways, ensuring a self-validating approach to the structural confirmation of 2-ethylbiphenyl.

Introduction: The Structural Significance of 2-Ethylbiphenyl

2-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, consisting of two phenyl rings linked by a single bond with an ethyl substituent at the ortho position of one ring, presents a unique analytical challenge. The steric hindrance introduced by the ethyl group influences the dihedral angle between the phenyl rings, which in turn affects the electronic environment and, consequently, its spectroscopic signature.

Accurate structural elucidation is paramount for its use in synthetic chemistry and materials science. This guide provides the foundational spectroscopic data and interpretation required for unambiguous identification and quality control.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 2-ethylbiphenyl, Electron Ionization (EI) is a robust method that provides both the molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Electron Ionization Mass Spectrum Data

The mass spectrum of 2-ethylbiphenyl was obtained from the NIST Chemistry WebBook, a definitive source for chemical and physical data.[1][2][3][4] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.

m/zRelative Intensity (%)Proposed Fragment
18245[M]⁺ (Molecular Ion)
167 100 [M-CH₃]⁺ (Base Peak)
16530[C₁₃H₉]⁺ (Fluorenyl Cation)
15220[M-C₂H₆]⁺ or [C₁₂H₈]⁺
8315Fragmentation Residue
7610[C₆H₄]⁺
Interpretation of the Mass Spectrum

The spectrum provides clear evidence for the structure of 2-ethylbiphenyl.

  • Molecular Ion ([M]⁺): The peak at m/z 182 corresponds to the molecular weight of 2-ethylbiphenyl (C₁₄H₁₄), confirming its elemental composition.[1]

  • Base Peak ([M-CH₃]⁺): The most intense peak (base peak) at m/z 167 is the result of a characteristic and highly favorable fragmentation process known as benzylic cleavage. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion forms a stable, secondary benzylic carbocation. This fragmentation is a hallmark of ethyl-substituted aromatic systems.

  • [M-C₂H₅]⁺ and Rearrangement: The signal at m/z 165 arises from the loss of an ethyl radical followed by cyclization to form the highly stable fluorenyl cation.

  • Other Fragments: The peak at m/z 152 can be attributed to the loss of ethane via rearrangement or represent a biphenylene radical cation.

This fragmentation pattern is not just a collection of peaks but a logical cascade of bond cleavages governed by the principles of carbocation stability, validating the presence and position of the ethyl substituent.

Visualization: Key Fragmentation Pathway

The diagram below illustrates the primary fragmentation mechanism leading to the formation of the base peak.

Caption: Benzylic cleavage of the 2-ethylbiphenyl molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for analyzing volatile aromatic compounds like 2-ethylbiphenyl.

  • Sample Preparation: Dissolve approximately 1-5 mg of the 2-ethylbiphenyl sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane). The final concentration should be around 10-100 µg/mL.

  • GC Column Selection: Utilize a non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), which is well-suited for separating aromatic hydrocarbons.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at 250 °C. A split injection (e.g., 50:1 split ratio) is often used to prevent column overloading.

  • GC Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Interface: The GC column is interfaced directly with the mass spectrometer. The transfer line temperature should be maintained at approximately 280 °C to prevent condensation.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and all relevant fragments.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

¹H NMR Spectral Data

The following ¹H NMR data was reported for 2-ethylbiphenyl in deuterated chloroform (CDCl₃) at 300 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.20Multiplet9HAr-H
2.51Quartet2H-CH₂ -CH₃
1.05Triplet3H-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum

The spectrum is fully consistent with the proposed structure.

  • Aromatic Region (δ 7.45 - 7.20 ppm): The complex multiplet integrating to 9 protons corresponds to the nine hydrogens on the two phenyl rings. The ortho-substitution and steric hindrance cause significant overlap of these signals, making individual assignment challenging without advanced 2D NMR techniques. However, the integration value is definitive.

  • Aliphatic Region:

    • Methylene Protons (δ 2.51 ppm): The quartet signal integrating to 2H is assigned to the methylene (-CH₂) protons of the ethyl group. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). Its downfield shift relative to a typical alkane is due to the deshielding effect of the adjacent aromatic ring.

    • Methyl Protons (δ 1.05 ppm): The triplet signal integrating to 3H is assigned to the methyl (-CH₃) protons. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

The clear quartet-triplet pattern is irrefutable evidence for an ethyl group, and its chemical shift confirms its attachment to an aromatic system.

Visualization: Annotated Molecular Structure

HNMR cluster_mol 2-Ethylbiphenyl mol aromatic Ar-H δ 7.45-7.20 (m, 9H) ch2 -CH₂- δ 2.51 (q, 2H) ch3 -CH₃ δ 1.05 (t, 3H)

Caption: Structure of 2-ethylbiphenyl with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 2-ethylbiphenyl and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer magnet (e.g., 300 or 400 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. As experimental data for 2-ethylbiphenyl is not available in primary spectral databases, this section provides a predicted spectrum based on established additivity rules, a standard practice in the field for structural confirmation.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted by starting with the known shifts of biphenyl and applying the substituent chemical shift (SCS) effects for an ethyl group.[5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~142Quaternary Ar-C C-1' (ipso-carbon of unsubstituted ring)
~141Quaternary Ar-C C-1 (ipso-carbon of substituted ring)
~139Quaternary Ar-C C-2 (ethyl-bearing carbon)
~129.5Ar-C HC-4' (para-carbon)
~128.5Ar-C HC-2'/6' (ortho-carbons)
~128.0Ar-C HAromatic CH
~127.5Ar-C HC-3'/5' (meta-carbons)
~127.0Ar-C HAromatic CH
~126.0Ar-C HAromatic CH
~26.0-C H₂-Methylene Carbon
~16.0-C H₃Methyl Carbon
Interpretation of Predicted ¹³C NMR Spectrum
  • Aromatic Region (δ 126-142 ppm): Due to the lack of symmetry, all 12 aromatic carbons are expected to be unique, resulting in 12 distinct signals. The three quaternary carbons (C1, C2, C1') are predicted to be the most downfield.

  • Aliphatic Region (δ 16-26 ppm): Two distinct signals are predicted for the ethyl group: one for the methylene carbon (~26.0 ppm) and one for the terminal methyl carbon (~16.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 25-50 mg of 2-ethylbiphenyl in 0.6-0.7 mL of CDCl₃.

  • Instrumentation and Setup: Use the same instrument and initial setup (locking, shimming) as for ¹H NMR.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This common experiment uses a 30° pulse angle to allow for a shorter relaxation delay (typically 2 seconds) and decouples protons to produce single, sharp lines for each carbon.

  • Data Accumulation: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048) is required, leading to longer acquisition times (30-90 minutes).

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. As no experimental spectrum is readily available, the key absorption bands for 2-ethylbiphenyl are predicted based on its constituent functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2965 - 2850C-H StretchAliphatic (-CH₃, -CH₂)
1600, 1480C=C StretchAromatic Ring
1460C-H BendAliphatic (-CH₂)
1380C-H BendAliphatic (-CH₃)
~750C-H Bend (Out-of-plane)Ortho-disubstituted Aromatic
~700C-H Bend (Out-of-plane)Monosubstituted Aromatic
Interpretation of Predicted IR Spectrum
  • C-H Stretching Region: A key diagnostic feature is the presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the ethyl group). This clear separation confirms the presence of both sp² and sp³ hybridized C-H bonds.

  • Aromatic Region: The sharp peaks around 1600 and 1480 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the phenyl rings.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains the C-H bending vibrations. A strong absorption around 750 cm⁻¹ would be indicative of the ortho-disubstitution pattern on one ring, while another strong band near 700 cm⁻¹ would correspond to the monosubstituted pattern of the second ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one to two drops of liquid 2-ethylbiphenyl directly onto the surface of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a soft cloth soaked in a suitable solvent, such as isopropanol or acetone, and allow it to dry completely.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity of 2-ethylbiphenyl.

  • MS establishes the molecular weight (182 g/mol ) and points to an ethyl-aromatic structure through its characteristic [M-15]⁺ base peak.

  • ¹H NMR confirms the presence of an ethyl group (quartet-triplet pattern) and shows the correct ratio of aromatic (9H) to aliphatic (5H) protons.

  • Predicted ¹³C NMR accounts for all 14 carbon atoms in the molecule, distinguishing between aromatic and aliphatic environments.

  • Predicted IR identifies the key functional groups: aromatic C-H, aliphatic C-H, and the aromatic C=C framework, with specific bands indicating the substitution pattern.

Collectively, this body of evidence provides an unambiguous and robust characterization of 2-ethylbiphenyl, demonstrating the logical and synergistic power of modern spectroscopic methods.

References

IUPAC name and synonyms for 1-Ethyl-2-phenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-1,1'-biphenyl for Advanced Research and Development

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethyl-1,1'-biphenyl (also known as 1-Ethyl-2-phenylbenzene), a key aromatic hydrocarbon. While not an active pharmaceutical ingredient (API) in itself, its structural motif is of significant interest to researchers, medicinal chemists, and drug development professionals. The biphenyl scaffold is a privileged structure in modern pharmacology, and the 2-ethyl substitution offers unique steric and electronic properties, making it a valuable building block for creating novel therapeutics. This document delves into the compound's fundamental properties, synthesis, reactivity, and its strategic application in medicinal chemistry, supported by detailed protocols and mechanistic insights.

Nomenclature and Chemical Identification

Correctly identifying a chemical entity is foundational for all research and regulatory activities. The compound is most formally recognized by the IUPAC name 2-Ethyl-1,1'-biphenyl.[1][2] A compilation of its primary identifiers is provided below for unambiguous referencing.

IdentifierValueSource(s)
Preferred IUPAC Name 2-Ethyl-1,1'-biphenyl[1][2]
CAS Registry Number 1812-51-7[1][2][3][4]
Common Synonyms This compound, 2-Ethylbiphenyl, o-Ethylbiphenyl[1][3][5]
Molecular Formula C₁₄H₁₄[1][3][4]
InChI InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3[1]
InChIKey DLMYHUARHITGIJ-UHFFFAOYSA-N[1]
Canonical SMILES CCC1=CC=CC=C1C2=CC=CC=C2[5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource(s)
Molecular Weight 182.26 g/mol [1][3]
Appearance Colorless oil (at room temperature)[6]
Melting Point -6.0 °C[3]
Boiling Point 266.0 °C to 298.5 °C (at 760 mmHg)[3][4]
Density 0.971 g/cm³[4]
Flash Point 136.9 °C[4]
XLogP3 (Lipophilicity) 4.3[3]

The high XLogP3 value of 4.3 indicates significant lipophilicity.[3] This property is critical in drug design, suggesting the scaffold will readily partition into lipid environments, such as cell membranes. While high lipophilicity can enhance membrane permeability, it may also lead to challenges like poor aqueous solubility and increased metabolic clearance, considerations that are paramount during lead optimization.

Synthetic Strategies: A Focus on Suzuki-Miyaura Coupling

The creation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While classical methods like the Ullmann reaction exist, modern palladium-catalyzed cross-coupling reactions offer superior yields, milder conditions, and broader functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is arguably the most versatile and widely adopted method for this purpose.[7]

Causality of Method Selection: The choice of the Suzuki-Miyaura reaction is deliberate. Its key advantages include the use of thermally stable and relatively non-toxic boronic acids, tolerance to a wide array of functional groups, and reactions that can often be run in aqueous conditions. These features make it a robust and scalable method suitable for both discovery and process chemistry.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-1,1'-biphenyl

This protocol describes a representative synthesis using 2-ethylphenylboronic acid and bromobenzene.

Reagents & Equipment:

  • 2-Ethylphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq). The phosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Reaction Setup: Purge the flask with an inert gas (N₂ or Ar). Add 2-ethylphenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq). The base is crucial for the transmetalation step of the catalytic cycle.

  • Addition of Reagents: Add degassed toluene (100 mL) and degassed water (25 mL) to the flask. The biphasic solvent system is common for Suzuki couplings. Add bromobenzene (1.0 eq) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 2-Ethyl-1,1'-biphenyl.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Execution cluster_purification Purification Reactants 1. Reagents Loading (Boronic Acid, Aryl Halide, Base) Catalyst 2. Catalyst System (Pd(OAc)₂, PPh₃) Solvent 3. Solvent Addition (Degassed Toluene/Water) Heating 4. Heating & Stirring (80-90°C, 6-12h under N₂) Solvent->Heating Monitoring 5. Progress Monitoring (TLC / GC-MS) Heating->Monitoring Workup 6. Aqueous Workup (Extraction & Washes) Monitoring->Workup Purify 7. Chromatography (Silica Gel, Hexanes) Workup->Purify Product Final Product: 2-Ethyl-1,1'-biphenyl Purify->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Ethyl-1,1'-biphenyl.

Chemical Reactivity and Derivatization

The 2-ethylbiphenyl scaffold offers multiple sites for further chemical modification, essential for analog synthesis in a drug discovery program.

  • Electrophilic Aromatic Substitution (EAS): Like benzene, the two phenyl rings can undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the alkyl and aryl substituents lead to a complex mixture of regioisomers, with substitution occurring primarily at the para positions of both rings.

  • Benzylic Position Reactivity: The methylene (-CH₂-) protons of the ethyl group are "benzylic" and thus susceptible to radical reactions. For instance, reaction with N-bromosuccinimide (NBS) under UV light can selectively introduce a bromine atom at this position, creating a new handle for nucleophilic substitution or elimination reactions.

  • Isomerization: At elevated temperatures or in the presence of acid catalysts, 2-ethylbiphenyl can undergo isomerization to its more thermodynamically stable isomers, 3-ethylbiphenyl and 4-ethylbiphenyl.[1][8][9]

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

G cluster_products Major Nitration Products Reactant 2-Ethyl-1,1'-biphenyl Reagents HNO₃ / H₂SO₄ Reactant->Reagents P1 4'-Nitro-2-ethyl-1,1'-biphenyl P2 4-Nitro-2-ethyl-1,1'-biphenyl Reagents->P1 Electrophilic Attack at para-position Reagents->P2 Electrophilic Attack at para-position G cluster_props Key Physicochemical Properties cluster_apps Medicinal Chemistry Applications Scaffold Core Scaffold 2-Ethyl-1,1'-biphenyl Lipophilicity Lipophilicity (LogP) Scaffold->Lipophilicity imparts Rigidity Conformational Rigidity Scaffold->Rigidity imparts Vector Synthetic Vector (Ethyl group) Scaffold->Vector provides FBDD Fragment-Based Screening Rigidity->FBDD enables LeadOp Lead Optimization Vector->LeadOp facilitates Examples Therapeutic Targets (e.g., PD-L1, MMPs, Kinases) FBDD->Examples LeadOp->Examples

References

Unlocking Molecular Conformations: An In-depth Technical Guide to the Rotational Barrier in 2-Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, with profound implications for drug design, materials science, and stereoselective synthesis.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the rotational barrier in 2-substituted biphenyl compounds, a classic and highly relevant system for studying this phenomenon. We will delve into the fundamental principles governing this rotational hindrance, the intricate interplay of steric and electronic factors, and the state-of-the-art experimental and computational methodologies employed to quantify these energetic barriers. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the fascinating world of atropisomerism.

The Phenomenon of Atropisomerism in Biphenyls

Biphenyls, consisting of two phenyl rings linked by a single C-C bond, would typically exhibit free rotation around this central bond.[5] However, the introduction of sufficiently bulky substituents at the ortho (2, 2', 6, and 6') positions can sterically hinder this rotation, giving rise to stable, non-interconverting rotational isomers, or atropisomers.[5][6][7] These atropisomers are stereoisomers that are not superimposable on their mirror images, and thus can be chiral, even in the absence of a traditional stereocenter.[2][8]

The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance and interconvert between the enantiomeric or diastereomeric forms.[1]

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Ortho-Substituted Biphenyls

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of ortho-substituted biphenyls, a unique class of molecules whose chirality originates not from a stereogenic center but from hindered rotation around a single bond. This phenomenon, known as atropisomerism, gives rise to stable, isolable enantiomers that are pivotal in modern chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings, structural requirements, and practical considerations for working with these axially chiral compounds. We will delve into the factors governing the rotational energy barrier, methodologies for synthesis and resolution, advanced characterization techniques, and the critical role of these structures in asymmetric catalysis and medicinal chemistry.

The Phenomenon of Atropisomerism in Biphenyls

Unsubstituted biphenyl features two phenyl rings connected by a C-C single bond. At room temperature, there is rapid rotation around this bond, allowing for free interconversion between various conformations.[1] However, when bulky substituents are introduced at the ortho positions (2, 2', 6, and 6'), steric hindrance can significantly restrict this rotation.[1][2] If the barrier to rotation is sufficiently high, the molecule becomes locked into a non-planar conformation.

This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism (from the Greek a, not, and tropos, turn).[1][3] Atropisomers are stereoisomers that can be isolated as separate species because the energy barrier to their interconversion is high enough to prevent racemization under ambient conditions.[4] For atropisomers to be physically separable, they must have half-lives greater than 1000 seconds, which corresponds to a free energy barrier (ΔG‡) of approximately 93.5 kJ/mol (about 22 kcal/mol) at 300K.[3]

Conditions for Chirality

For an ortho-substituted biphenyl to be chiral and exhibit atropisomerism, two fundamental conditions must be met:

  • Hindered Rotation: The rotation around the central C1-C1' single bond must be sufficiently restricted to allow for the isolation of individual rotational isomers.[5] This is typically achieved by placing sufficiently large groups in at least three of the four ortho positions. In some cases, two very bulky groups can also restrict rotation effectively.[2]

  • Lack of Symmetry: The molecule must not possess a plane of symmetry that would render it achiral.[4][6] For example, a biphenyl substituted with identical groups at the 2,2',6, and 6' positions would have a plane of symmetry and be achiral, even with hindered rotation.[4] Similarly, if one ring is symmetrically substituted (e.g., at positions 2 and 6), it can act as a plane of symmetry for the other ring, making the molecule achiral.[4]

The chirality in these molecules is not defined by a chiral center but by a chiral axis , which is the elongated C1-C1' bond.[1][3][4]

cluster_0 Conditions for Biphenyl Chirality Start Ortho-Substituted Biphenyl Hindered_Rotation Is rotation around the C1-C1' bond hindered? Start->Hindered_Rotation Symmetry Does the molecule lack a plane of symmetry? Hindered_Rotation->Symmetry Yes Achiral_Free_Rotation Achiral (Free Rotation) Hindered_Rotation->Achiral_Free_Rotation No Achiral_Meso Achiral (Meso-like) Symmetry->Achiral_Meso No Chiral_Atropisomers Chiral (Exists as Atropisomers) Symmetry->Chiral_Atropisomers Yes

Caption: Logical workflow for determining chirality in ortho-substituted biphenyls.

The Rotational Energy Barrier: A Quantitative Perspective

The stability of biphenyl atropisomers is directly proportional to the magnitude of the rotational energy barrier. This barrier is primarily influenced by the steric interactions between the ortho substituents as the molecule passes through a planar transition state.

Factors Influencing the Barrier Height
  • Size of Ortho-Substituents: This is the most critical factor. Larger substituents create greater steric repulsion in the planar transition state, leading to a higher rotational barrier. Even relatively small groups can contribute significantly. For instance, attaching methyl groups in ortho-positions increases the rotational barrier substantially compared to the unsubstituted biphenyl.[7]

  • Number of Substituents: Generally, a greater number of ortho substituents leads to a higher barrier. Tri- and tetra-substituted biphenyls are common targets for stable atropisomers.[4] However, even biphenyls with a single ortho-substituent can exhibit measurable, albeit lower, rotational barriers.[8][9]

  • Buttressing Effects: Substituents adjacent to the ortho groups (at positions 3 and 5) can bolster the ortho substituent, further increasing steric hindrance and raising the rotational barrier.[8]

  • Bridging: Covalently bridging the two phenyl rings, for example with an alkyl chain, can rigidly lock the conformation and create a very high barrier to rotation.[2][3]

Experimental and Theoretical Determination

The free energies of activation (ΔG‡) for aryl-aryl bond rotation are commonly measured using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy .[8][9][10] By monitoring the temperature at which distinct signals for diastereotopic protons coalesce into a single averaged signal, the rate of interconversion and thus the energy barrier can be calculated.

Computational chemistry, particularly Density Functional Theory (DFT), has also become a powerful tool for predicting rotational barriers and ground-state geometries.[10][11] Modern computational methods can reproduce experimentally determined barriers with satisfactory accuracy, providing invaluable predictive power in the design of new chiral ligands and catalysts.[7][8]

Substituent Pattern (X, Y, Z, W are ortho)Example SubstituentsRotational Barrier (kcal/mol)Method
Single Ortho-SubstituentX=CH(CH₃)₂, Y=H, Z=H, W=H~10.9DNMR
Single Ortho-SubstituentX=Br, Y=H, Z=H, W=H~13.0DNMR
Single Ortho-SubstituentX=I, Y=H, Z=H, W=H~15.4DNMR
Di-SubstitutedX=CH₃, Y=CH₃, Z=H, W=H7-10DNMR
Tri-SubstitutedX,Y,Z = Bulky Groups> 20Racemization Studies
Tetra-SubstitutedX,Y,Z,W = Bulky Groups> 22 (often too high to measure)Racemization Studies

Note: Data compiled and generalized from sources[7][8][9]. Exact values are highly dependent on the specific molecule and conditions.

Synthesis, Resolution, and Characterization

The practical application of chiral biphenyls in fields like asymmetric catalysis requires efficient methods for their synthesis and the separation of their enantiomers.

Synthetic Strategies

While numerous cross-coupling reactions exist for forming biaryl bonds, the synthesis of sterically hindered tetra-substituted biphenyls can be challenging.[12]

  • Ullmann Coupling: This has proven to be a reliable method for synthesizing sterically demanding biphenyls. It typically involves the copper-catalyzed coupling of two aryl halide molecules.[12][13]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl boronic acid and an aryl halide is one of the most common methods for forming C-C bonds and has been widely applied to biphenyl synthesis.[14]

  • Atropdiastereoselective Synthesis: A more elegant approach involves substrate-controlled synthesis where existing chirality in the starting material directs the formation of a single atropisomeric diastereomer. This strategy, which can involve intramolecular Ullmann or oxidative coupling, effectively transfers central chirality to axial chirality, obviating the need for a resolution step.[15]

Resolution of Enantiomers

Once a racemic mixture of atropisomers is synthesized, the enantiomers must be separated.

Protocol: Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of biphenyl enantiomers.[12][16]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving biaryl atropisomers.

  • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Method Development: Systematically vary the ratio of the mobile phase components and the flow rate to achieve baseline separation of the two enantiomer peaks. The addition of additives may be required for acidic or basic compounds.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a semi-preparative or preparative system by using a larger diameter column and increasing the injection volume and flow rate proportionally.

  • Fraction Collection & Analysis: Collect the separated fractions corresponding to each enantiomer. The enantiomeric purity of each fraction should be confirmed by re-injecting a small sample onto the analytical column.

Start Aryl Halide + Aryl Boronic Acid Coupling Synthesis (e.g., Suzuki or Ullmann Coupling) Start->Coupling Racemate Racemic Mixture of Atropisomers Coupling->Racemate Resolution Resolution (e.g., Chiral HPLC) Racemate->Resolution Enantiomers Separated Enantiomers (R- and S-) Resolution->Enantiomers Characterization Characterization Enantiomers->Characterization NMR NMR Characterization->NMR XRay X-ray Crystallography Characterization->XRay CD Chiroptical Methods Characterization->CD

Caption: A typical experimental workflow for biphenyl atropisomers.

Structural Characterization
  • NMR Spectroscopy: Besides its use in DNMR studies, NMR is fundamental for structural elucidation. In chiral environments, such as with a chiral liquid crystal solvent, the NMR signals for the two enantiomers can be spectrally discriminated, allowing for the determination of enantiomeric excess.[17]

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure of a molecule.[18][19] It provides unambiguous proof of the molecular conformation, including the dihedral angle between the phenyl rings, and is the primary method for determining the absolute configuration of a chiral molecule.[19]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral biphenyl will produce a mirror-image CD spectrum, making it a powerful tool for distinguishing between enantiomers and studying their properties.

Applications in Drug Development and Asymmetric Catalysis

The rigid, well-defined three-dimensional structure of ortho-substituted biphenyls makes them exceptionally valuable scaffolds in several areas of chemical science.

  • Chiral Ligands: Biphenyl atropisomers are the core of many highly effective chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which is technically a binaphthyl but follows the same principles of atropisomerism. These C₂-symmetric diphosphine ligands have been crucial to the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical industry.[15][20] The development of novel, adjustable axially chiral biphenyl ligands continues to be an active area of research.[21][22][23]

  • Organocatalysts: Chiral phosphoric acids derived from biphenyl backbones (BIPOL-based) are emerging as powerful organocatalysts for a variety of asymmetric transformations.[21][23]

  • Drug Scaffolds: The biphenyl motif is present in numerous biologically active compounds and marketed drugs.[14] Introducing atropisomerism can rigidly orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The conformational stability of atropisomers is a key advantage, as it prevents in-vivo racemization which could lead to an inactive or even harmful enantiomer.

Conclusion

The stereochemistry of ortho-substituted biphenyls represents a fascinating deviation from point chirality, where steric hindrance creates a stable chiral axis. Understanding the principles of atropisomerism, the factors governing the rotational barrier, and the methods for synthesis and resolution is critical for harnessing the potential of these molecules. For professionals in drug development and materials science, biphenyl atropisomers offer a robust and tunable platform for designing next-generation chiral catalysts, ligands, and therapeutic agents with precisely controlled three-dimensional architectures.

References

An In-depth Technical Guide to Electron Delocalization in the Biphenyl Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl System - More Than Two Benzenes

Defining the Biphenyl Core: A Bridge Between Two Aromatic Worlds

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, represents a fundamental structural motif in organic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the importance of understanding its nuanced electronic and conformational behavior. Far from being a simple sum of its two aromatic constituents, the biphenyl system exhibits a fascinating interplay between π-electron delocalization and steric effects that dictates its three-dimensional structure and, consequently, its chemical and physical properties.

The Dichotomy of Planarity vs. Torsion: The Key to Understanding Biphenyl's Electronic Properties

At the heart of biphenyl's unique characteristics lies the rotational freedom around the central C-C single bond.[1] A planar conformation would, in theory, maximize the overlap of p-orbitals between the two rings, leading to an extended π-conjugated system. However, this ideal geometry is significantly destabilized by steric repulsion between the ortho-hydrogen atoms on adjacent rings.[1][2] This steric clash forces the rings to adopt a twisted or non-planar conformation to minimize these repulsive interactions.[1] The resulting dihedral angle between the planes of the two rings is a delicate balance between the stabilizing effect of conjugation and the destabilizing steric hindrance. This twist profoundly influences the molecule's electronic conjugation and its overall properties, including its melting point, solubility, and reactivity.[1]

Relevance in Drug Discovery and Materials Science

The conformational flexibility and tunable electronic properties of the biphenyl scaffold make it a privileged structure in medicinal chemistry and materials science. In drug design, the biphenyl unit can serve as a versatile linker to orient pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets. The phenomenon of atropisomerism, where restricted rotation around the central bond leads to stable, non-interconverting enantiomers, is of particular importance in the development of chiral drugs and catalysts. In materials science, biphenyl derivatives are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where their electronic and photophysical properties can be tailored through synthetic modification.

Fundamental Principles of Electron Delocalization in Biphenyl

Conjugation and Resonance Across the Phenyl-Phenyl Bond

The potential for electron delocalization in biphenyl arises from the conjugation of the π-electron systems of the two benzene rings.[3][4][5] When the rings are coplanar, the p-orbitals on the carbons of the inter-ring bond can overlap, allowing for the delocalization of π-electrons across the entire molecule.[5] This extended conjugation can be represented by resonance structures that show the delocalization of charge, which contributes to the overall stability of the system.[6][7]

The Role of π-Orbital Overlap and its Dependence on the Dihedral Angle

The extent of π-electron delocalization is directly proportional to the degree of overlap between the p-orbitals of the two rings.[3] Maximum overlap occurs in a planar conformation (dihedral angle of 0°), leading to the most significant resonance stabilization.[3] As the dihedral angle increases, the overlap between the p-orbitals decreases, diminishing the extent of conjugation.[3] At a dihedral angle of 90°, the p-orbitals of the two rings are orthogonal, and there is no effective π-orbital overlap, effectively isolating the two aromatic systems.[3]

Steric Hindrance: The Governing Factor of Biphenyl's Conformation

In unsubstituted biphenyl, the primary factor preventing a planar conformation is the steric repulsion between the ortho-hydrogen atoms.[1][2][8] In a coplanar arrangement, the distance between these hydrogens is significantly less than the sum of their van der Waals radii, leading to substantial steric strain. To alleviate this strain, the molecule twists around the central C-C bond, increasing the distance between the ortho-hydrogens.[1]

Caption: Steric hindrance between ortho-hydrogens in biphenyl.

The Impact of Torsional Strain on Electronic Properties

The Twisted Conformation of Biphenyl: A Compromise Between Conjugation and Steric Repulsion

The observed conformation of biphenyl is a compromise between the opposing forces of π-conjugation, which favors planarity, and steric repulsion, which favors a twisted structure.[1][8] The energy of the molecule is minimized at a specific dihedral angle where these two effects are balanced.

Quantifying the Twist: The Dihedral Angle in Gas, Solution, and Solid States

The dihedral angle of biphenyl is not a fixed value and varies depending on the physical state.

Physical StateTypical Dihedral AngleInfluencing Factors
Gas Phase~44.4°[9]Intrinsic molecular forces (conjugation vs. steric hindrance)
Solution19° - 32°[9]Solvent polarity and intermolecular interactions
Solid StateCan be planar[10]Crystal packing forces can overcome steric repulsion
Consequences of Non-Planarity on π-Electron Delocalization and Resonance Energy

The non-planar conformation of biphenyl has significant consequences for its electronic properties. The reduced p-orbital overlap in the twisted state diminishes the extent of π-electron delocalization between the two rings.[3] This, in turn, reduces the resonance energy of the system compared to a hypothetical planar biphenyl.[11] The degree of this electronic communication can be probed by various spectroscopic techniques.

Atropisomerism: Chirality Arising from Restricted Rotation

Definition and Conditions for Atropisomerism in Biphenyl Derivatives

Atropisomerism is a type of stereoisomerism that results from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformers.[12][13] In biphenyl derivatives, this phenomenon, also known as axial chirality, arises when bulky substituents are present at the ortho positions.[12][14][15]

The Role of Bulky Ortho-Substituents in Creating a High Rotational Barrier

The presence of large groups at the ortho positions of the biphenyl rings significantly increases the steric hindrance to rotation around the central C-C bond.[8][12] If the substituents are sufficiently bulky, the energy barrier to rotation can be high enough to prevent interconversion of the enantiomeric conformers at room temperature, leading to resolvable atropisomers.[8]

G cluster_0 Conditions for Atropisomerism in Biphenyls A Bulky ortho-substituents B Restricted rotation around C-C bond A->B cause C High rotational energy barrier B->C leads to D Stable, isolable enantiomers (Atropisomers) C->D enables G cluster_exp Experimental Methods cluster_comp Computational Methods Biphenyl_System Biphenyl System UV_Vis UV-Vis Spectroscopy Biphenyl_System->UV_Vis Electronic Transitions NMR NMR Spectroscopy Biphenyl_System->NMR Conformation & Dynamics X_Ray X-ray Crystallography Biphenyl_System->X_Ray Solid-State Structure DFT DFT/Ab Initio Calculations Biphenyl_System->DFT Torsional Barriers QTAIM QTAIM Biphenyl_System->QTAIM Bonding Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylbiphenyl via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethylbiphenyl, a significant biphenyl derivative, utilizing the Grignard reaction. The protocol details the in-situ preparation of ethylmagnesium bromide and its subsequent nickel-catalyzed cross-coupling reaction with 2-bromobiphenyl. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. The causality behind experimental choices, safety protocols, and purification techniques are thoroughly discussed to ensure reproducibility and safety.

Introduction: The Strategic Importance of Biphenyls and the Grignard Approach

Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The specific isomer, 2-ethylbiphenyl, serves as a crucial intermediate in the synthesis of various complex organic molecules. The formation of the carbon-carbon bond between the ethyl group and the biphenyl core is efficiently achieved through the Grignard reaction, a cornerstone of organic synthesis since its discovery by Victor Grignard in 1900.[1][2][3]

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon. In this application, we focus on a cross-coupling variant, specifically the Kumada coupling, which utilizes a transition metal catalyst, typically nickel or palladium, to facilitate the reaction between a Grignard reagent and an organic halide.[4][5] This method is highly valued for its efficiency and the relatively low cost of starting materials.[4]

This protocol will first detail the preparation of the ethylmagnesium bromide Grignard reagent from bromoethane and magnesium turnings.[6][7][8] Subsequently, the in-situ generated reagent will be coupled with 2-bromobiphenyl in the presence of a nickel catalyst to yield the target compound, 2-ethylbiphenyl.

Mechanistic Rationale: A Stepwise Look at the Reaction Pathway

The overall synthesis can be conceptually divided into two primary stages: the formation of the Grignard reagent and the catalytic cross-coupling.

2.1. Formation of Ethylmagnesium Bromide:

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of bromoethane. This process is believed to occur on the surface of the magnesium and can be mechanistically complex, potentially involving single electron transfer (SET) steps.[9] The overall, simplified reaction is:

EtBr + Mg → EtMgBr[6][7]

The resulting ethylmagnesium bromide is a highly reactive organometallic compound, acting as a potent nucleophile and a strong base.[3][7]

2.2. Nickel-Catalyzed Kumada Cross-Coupling:

The coupling of ethylmagnesium bromide with 2-bromobiphenyl is facilitated by a nickel catalyst. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Ni(0) catalyst reacts with 2-bromobiphenyl to form a Ni(II) intermediate.

  • Transmetalation: The ethyl group from the Grignard reagent is transferred to the nickel center, displacing the bromide.

  • Reductive Elimination: The desired 2-ethylbiphenyl is formed, and the Ni(0) catalyst is regenerated, allowing the cycle to continue.

A simplified representation of this catalytic cycle is depicted below.

Kumada_Coupling cluster_legend Legend Ni(0) Ni(0) Oxidative Addition Oxidative Addition Ni(0)->Oxidative Addition 2-Bromobiphenyl Ar-Ni(II)-X Ar-Ni(II)-X Oxidative Addition->Ar-Ni(II)-X Transmetalation Transmetalation Ar-Ni(II)-X->Transmetalation EtMgBr Ar-Ni(II)-Et Ar-Ni(II)-Et Transmetalation->Ar-Ni(II)-Et Reductive Elimination Reductive Elimination Ar-Ni(II)-Et->Reductive Elimination Reductive Elimination->Ni(0) 2-Ethylbiphenyl Ar Ar = 2-Biphenyl Et Et = Ethyl X X = Br

Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Ethylbiphenyl

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium Turnings99.8%Sigma-AldrichMust be fresh and shiny.
Bromoethane99%Acros Organics
2-Bromobiphenyl98%Alfa Aesar
Anhydrous Diethyl Ether≥99.7%Fisher ScientificMust be anhydrous.
Dichlorobis(triphenylphosphine)nickel(II)99%Strem ChemicalsCatalyst.
Iodine99.8%J.T. BakerFor activation.
Hydrochloric Acid (HCl)1 MVWRFor quenching.
Saturated Sodium Bicarbonate SolutionLabChemFor workup.
Brine (Saturated NaCl solution)LabChemFor workup.
Anhydrous Magnesium SulfateEMD MilliporeFor drying.
HexaneHPLC GradeHoneywellFor chromatography.
Nitrogen GasHigh PurityAirgasFor inert atmosphere.

3.2. Apparatus

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen balloon setup

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup

3.3. Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled hot under a stream of dry nitrogen to prevent moisture from interfering with the reaction.[2][10][11]

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Place magnesium turnings (1.23 g, 0.051 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.[1][8] Gently warm the flask with a heat gun under a nitrogen flow until purple iodine vapors are observed, then allow it to cool.[2]

  • Initiation of Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (5.45 g, 0.050 mol) in 30 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of the bromoethane solution to the magnesium turnings.[12]

  • The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[11][13] If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.[10] Have an ice bath ready to control the reaction if it becomes too vigorous.[10][14]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the ethylmagnesium bromide reagent.

Part B: Nickel-Catalyzed Cross-Coupling

  • Catalyst and Substrate Addition: In a separate, dry Schlenk flask under a nitrogen atmosphere, dissolve dichlorobis(triphenylphosphine)nickel(II) (0.327 g, 0.0005 mol) and 2-bromobiphenyl (11.65 g, 0.050 mol) in 50 mL of anhydrous diethyl ether.

  • Coupling Reaction: Cool the solution of the Grignard reagent prepared in Part A to 0 °C using an ice bath. Slowly add the solution of 2-bromobiphenyl and the nickel catalyst to the Grignard reagent via a cannula or dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Part C: Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling the flask in an ice bath.[12][15] This will neutralize the unreacted Grignard reagent and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Extract the aqueous layer with diethyl ether (3 x 50 mL).[15]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude product will likely be a yellow to brown oil. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure 2-ethylbiphenyl.[12] A potential byproduct is biphenyl, formed from the coupling of unreacted bromobenzene with the Grignard reagent, which can be separated during chromatography.[2]

Safety and Hazard Management

The Grignard reaction is exothermic and involves flammable and reactive reagents.[14][16] Strict adherence to safety protocols is mandatory.

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity. The reaction should be conducted in a well-ventilated chemical fume hood.[16]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[14][16] Always have an ice bath readily available to cool the reaction if necessary.

  • Water Reactivity: Grignard reagents react violently with water.[11][17] All glassware and solvents must be scrupulously dry.[2][10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, with awareness of their flammability).[14][16]

  • Quenching: The quenching step with acid is also exothermic. Add the acid slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization and Expected Results

The final product, 2-ethylbiphenyl, should be a colorless oil. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

The expected yield for this reaction, after purification, is typically in the range of 70-85%, depending on the purity of the reagents and the strictness of the anhydrous conditions.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.Wet glassware or solvent.Ensure all equipment and reagents are scrupulously dry.
Inactive magnesium surface.Use fresh magnesium turnings. Activate with iodine and gentle heating. A small amount of 1,2-dibromoethane can also be used for activation.
Reaction becomes too vigorous.Addition of bromoethane is too fast.Immediately cool the reaction flask in an ice bath and stop the addition. Resume addition at a slower rate once the reaction is under control.[16]
Low yield of 2-ethylbiphenyl.Incomplete formation of the Grignard reagent.Ensure all magnesium has reacted before proceeding with the coupling step.
Presence of moisture.Re-check the dryness of all glassware and solvents.
Catalyst deactivation.Use a fresh, high-quality catalyst.
Formation of significant biphenyl byproduct.High concentration of bromobiphenyl and elevated reaction temperatures favor this side reaction.[2]Maintain a controlled addition rate and temperature during the coupling step.

Workflow Visualization

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_coupling Cross-Coupling cluster_workup Workup & Purification Dry_Glassware Dry Glassware Activate_Mg Activate Magnesium Dry_Glassware->Activate_Mg Initiate_Reaction Initiate Reaction with EtBr Activate_Mg->Initiate_Reaction Dropwise_Addition Dropwise Addition of EtBr Initiate_Reaction->Dropwise_Addition Complete_Reaction Complete Reaction Dropwise_Addition->Complete_Reaction Slow_Addition Slowly Add Substrate to Grignard Complete_Reaction->Slow_Addition Prepare_Substrate Prepare 2-Bromobiphenyl & Catalyst Solution Prepare_Substrate->Slow_Addition Stir_Overnight Stir at Room Temperature Slow_Addition->Stir_Overnight Quench Quench with HCl Stir_Overnight->Quench Extract Extract with Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Pure 2-Ethylbiphenyl Pure 2-Ethylbiphenyl Purify->Pure 2-Ethylbiphenyl

Caption: Experimental workflow for the synthesis of 2-ethylbiphenyl.

References

Application Notes and Protocols: 1-Ethyl-2-phenylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is a substituted aromatic hydrocarbon with a unique structural motif that makes it a valuable precursor in specialized areas of organic synthesis.[1] Its utility is most prominently demonstrated in the construction of complex polycyclic aromatic hydrocarbons (PAHs), a class of compounds extensively studied in materials science, medicinal chemistry, and environmental science.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary application of this compound: the synthesis of 9-ethylphenanthrene through photochemical cyclization. We will also explore the synthesis of the starting material itself, providing a complete workflow for its utilization in the laboratory.

The core application of this compound hinges on its structural resemblance to stilbene. Substituted stilbenes are well-known to undergo intramolecular photocyclization to form phenanthrenes, a transformation known as the Mallory reaction.[4] This powerful carbon-carbon bond-forming reaction allows for the construction of the rigid, planar phenanthrene core, which is a key structural component in numerous natural products and functional materials.

Synthesis of the Precursor: this compound

A reliable supply of the starting material is paramount for any synthetic application. This compound can be efficiently synthesized through common cross-coupling methodologies. Here, we present two robust and widely applicable protocols: the Suzuki-Miyaura coupling and the Grignard reaction. The choice between these methods will often depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][5] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products reactant1 2-Bromotoluene catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reactant1->catalyst + reactant2 Phenylboronic acid reactant2->catalyst + product This compound catalyst->product Grignard_Reaction cluster_reactants Reactants cluster_products Product reactant1 2-Bromoethylbenzene catalyst Catalyst (e.g., NiCl₂(dppp)) Solvent (e.g., THF) reactant1->catalyst + reactant2 Phenylmagnesium bromide reactant2->catalyst + product This compound catalyst->product Mallory_Reaction A This compound (trans-like conformation) B cis-1-Ethyl-2-phenylbenzene (excited state) A->B UV light (hν) C Dihydrophenanthrene intermediate B->C 6π-electrocyclization D 9-Ethylphenanthrene C->D Oxidation (-2H)

References

Application Notes and Protocols for the Use of 1-Ethyl-2-phenylbenzene as a Heat Transfer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of High-Performance Heat Transfer Fluids in Scientific Applications

In the realms of chemical synthesis, pharmaceutical manufacturing, and materials science, precise and uniform temperature control is paramount. Heat transfer fluids are the lifeblood of systems designed to achieve this control, circulating through reactors, distillation columns, and analytical instrumentation to add or remove thermal energy as needed. The selection of an appropriate heat transfer fluid is a critical decision that directly impacts the efficiency, safety, and longevity of these systems.

Alkylated aromatic hydrocarbons, a class of synthetic heat transfer fluids, are prized for their exceptional thermal stability at high temperatures.[1] Their molecular structure, featuring stable benzene rings, allows them to resist thermal cracking and oxidation far more effectively than mineral oil-based fluids.[2] This translates to a longer fluid lifespan, reduced fouling of heat exchange surfaces, and more reliable system performance.[3]

This document provides a comprehensive guide to the use of 1-Ethyl-2-phenylbenzene (also known as 2-Ethylbiphenyl) as a high-performance heat transfer agent. We will delve into its key physicochemical properties, provide detailed protocols for its implementation in a closed-loop heat transfer system, and outline essential safety and handling procedures. The insights and methodologies presented herein are designed to equip researchers and professionals with the knowledge to leverage the unique advantages of this fluid for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of a heat transfer fluid's physical and chemical properties is essential for system design and safe operation. This compound is a colorless, aromatic hydrocarbon with a molecular formula of C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[4] Its key properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄[4]
Molecular Weight182.26 g/mol [4]
AppearanceColorless liquidInferred from similar compounds
Melting Point-6.0 °C[4]
Boiling Point266.0 °C[4]

Table 2: Thermophysical Properties of 2-Ethylbiphenyl (this compound)

Temperature (°C)Density (g/cm³)Heat Capacity (Cp) (J/mol·K)
250.993264.9
500.975279.7
1000.936308.2
1500.896336.7
2000.854365.2
2500.809393.7

Note: Data derived from experimental measurements reported by the National Institute of Standards and Technology (NIST).[5][6]

Experimental Protocols for Implementation and Monitoring

The successful implementation of this compound as a heat transfer fluid requires meticulous attention to system preparation, fluid handling, and ongoing monitoring. The following protocols provide a step-by-step guide for these critical phases.

Protocol 1: Heat Transfer System Preparation and Fluid Charging

Objective: To ensure a clean and dry system, free of contaminants that could accelerate fluid degradation, and to properly charge the system with this compound.

Materials:

  • Heat transfer system (closed-loop)

  • This compound heat transfer fluid

  • Flushing fluid (compatible with this compound and system materials)

  • Nitrogen gas, high purity

  • Particulate filters (as specified by system manufacturer)

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., Viton®), lab coat.

Procedure:

  • System Inspection: Before introducing any fluid, thoroughly inspect the entire heat transfer system for any signs of leaks, corrosion, or damage. Ensure all valves, pumps, and fittings are in good working order.

  • System Flushing:

    • If the system is new or has been previously used with a different fluid, a thorough flushing is mandatory.

    • Charge the system with a compatible flushing fluid.

    • Circulate the flushing fluid throughout the system at a moderate temperature (as recommended by the flushing fluid manufacturer) to remove any residual oils, greases, or particulate matter.

    • Drain the flushing fluid completely from all low points in the system.

  • System Drying:

    • Purge the system with dry nitrogen gas to remove any residual flushing fluid and moisture. Water contamination can lead to corrosion and operational issues.

  • Fluid Charging:

    • Charge the system with this compound through a filtered inlet to prevent the introduction of particulate matter.

    • Fill the system to the recommended level, typically about one-third full in the expansion tank at ambient temperature.

  • Inert Gas Blanket:

    • Once the system is charged, establish an inert gas blanket using high-purity nitrogen in the expansion tank. This is a critical step to prevent oxidation of the fluid at elevated temperatures.[6] Maintain a slight positive pressure of nitrogen (e.g., 2-5 psig).

Protocol 2: System Startup, Operation, and Shutdown

Objective: To safely bring the heat transfer system to its operating temperature, maintain stable operation, and perform a controlled shutdown.

Procedure:

  • Startup:

    • With the circulation pump running, slowly increase the heat input to the system.

    • Monitor the system pressure and fluid level in the expansion tank.

    • Allow the fluid to circulate and gradually reach the desired operating temperature. This gradual heating helps to prevent thermal shock to the system components.

  • Operation:

    • Maintain a continuous flow of the heat transfer fluid through the system to prevent localized overheating, which can lead to thermal cracking.[7]

    • Regularly check system parameters such as temperature, pressure, and flow rate to ensure they are within the design limits.

  • Shutdown:

    • Reduce the heat input to the system and allow the fluid to cool down gradually while still circulating.

    • Once the fluid temperature has decreased to a safe level (typically below 100°C), the heater can be turned off.

    • Continue to circulate the fluid until it is near ambient temperature to prevent thermal stress on the system.

    • Maintain the nitrogen blanket in the expansion tank during shutdown and idle periods.

Protocol 3: Fluid Monitoring and Analysis

Objective: To periodically assess the condition of the this compound to ensure its continued performance and to identify any potential issues before they lead to system failure.

Materials:

  • Sample collection kit (clean, dry, and compatible with the fluid)

  • Analytical laboratory services

Procedure:

  • Sample Collection:

    • At regular intervals (e.g., annually or as recommended by the fluid manufacturer), collect a representative sample of the heat transfer fluid from a circulating part of the system.

    • Ensure the sample is taken when the system is at or near operating temperature and flow to get a true representation of the fluid's condition.

  • Analytical Testing:

    • Submit the sample to a qualified laboratory for analysis. Key parameters to be tested include:

      • Total Acid Number (TAN): An increase in TAN indicates oxidative degradation of the fluid.[8] The analysis is typically performed according to ASTM D664.[9][10]

      • Kinematic Viscosity: A significant change in viscosity (either an increase or decrease) can indicate fluid degradation through either oxidation or thermal cracking.[11] This is typically measured according to ASTM D445.[11][12]

      • Water Content: To ensure the absence of water, which can cause corrosion and operational problems.

      • Insolubles: To detect the presence of solid degradation products or contaminants.

  • Data Interpretation and Action:

    • Review the analytical report and compare the results to the baseline data for the new fluid.

    • If significant degradation is observed (e.g., a sharp increase in TAN or a significant change in viscosity), investigate the cause (e.g., air ingress, overheating) and take corrective action. This may include partial or complete fluid replacement.

Diagrams and Visualizations

Chemical Structure of this compound

G Heater Heater Process Process Vessel / Reactor Heater->Process Hot Fluid ExpansionTank Expansion Tank (with Nitrogen Blanket) Heater->ExpansionTank Pump Circulation Pump Process->Pump Cooled Fluid Filter Filter Pump->Filter Filter->Heater G cluster_0 Fluid in Operation cluster_1 Degradation Pathways cluster_2 Consequences cluster_3 Monitoring & Action Fluid This compound in System ThermalCracking Thermal Cracking (Overheating) Fluid->ThermalCracking Oxidation Oxidation (Air Exposure) Fluid->Oxidation Sampling Regular Fluid Sampling Fluid->Sampling DegradationProducts Formation of: - Light Ends - Heavy Ends - Acids - Sludge ThermalCracking->DegradationProducts Oxidation->DegradationProducts PropertyChanges Changes in: - Viscosity - Flash Point - Heat Transfer  Efficiency DegradationProducts->PropertyChanges Analysis Lab Analysis (TAN, Viscosity, etc.) Sampling->Analysis CorrectiveAction Corrective Action: - Investigate Cause - Fluid Replacement Analysis->CorrectiveAction

References

Application Note & Protocols: Substituted Biphenyls as Core Scaffolds in Modern Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biphenyl moiety represents a privileged scaffold in modern agrochemical design, lending crucial structural and conformational properties to a host of active ingredients. While specific derivatives like 1-Ethyl-2-phenylbenzene are part of this vast chemical space, this guide focuses on the well-established and commercially significant role of substituted biphenyls as the foundational starting material for a leading class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). We will use the synthesis of Boscalid , a widely-used broad-spectrum fungicide, as a central case study to provide detailed, field-proven protocols. This document will elucidate the key synthetic transformations, explain the causality behind experimental choices, and explore the structure-activity relationships that govern the efficacy of these vital agricultural tools.

Introduction: The Biphenyl Scaffold and SDHI Fungicides

Biphenyl and its derivatives are aromatic hydrocarbon compounds that serve as versatile building blocks in organic synthesis.[1][2] Their unique stereochemistry, characterized by rotation around the central C-C single bond, allows them to adopt specific dihedral angles that are critical for binding to biological targets.[3] This conformational flexibility has made the biphenyl core a cornerstone in the development of pharmaceuticals and agrochemicals, including fungicides.[4][5][6]

A paramount example of their application is in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[7][8] These agents function by targeting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[9][10] By blocking the oxidation of succinate to fumarate, SDHIs effectively halt cellular respiration and energy production, leading to fungal cell death.[11] The biphenyl structure is integral to many second-generation SDHIs, providing the necessary framework to correctly position the molecule within the ubiquinone-binding site (Q-site) of the SDH enzyme.[10]

This guide provides a comprehensive overview of the synthetic journey from simple aromatic precursors to a potent biphenyl-based fungicide, Boscalid, offering detailed protocols for researchers engaged in the discovery and development of new fungicidal agents.

Part 1: Synthesis of the Core Biphenyl Intermediate via Suzuki-Miyaura Coupling

The construction of the central biphenyl bond is the most critical step in the synthesis of fungicides like Boscalid. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method, valued for its high yields, tolerance of diverse functional groups, and use of readily available boronic acids.[12][13][14] This reaction creates a C-C bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex.[15]

The key intermediate for Boscalid synthesis is 4'-chloro-2-nitro-1,1'-biphenyl. This is achieved by coupling 2-chloronitrobenzene with 4-chlorophenylboronic acid.[16][17] The choice of an aryl chloride is significant; while less reactive than bromides or iodides, they are often more cost-effective for large-scale industrial production.[12][15]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biphenyl Ar-Ar' (Biphenyl Product) RedElim->Biphenyl ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OH)2 (Aryl Boronic Acid) + Base ArB->Transmetal

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Protocol 1: Synthesis of 4'-Chloro-2-nitro-1,1'-biphenyl

This protocol details a lab-scale synthesis adaptable for flow chemistry, focusing on the coupling of an electron-poor aryl chloride.[16][18]

Materials:

  • 2-Chloronitrobenzene (1.0 equiv.)[19][20][21]

  • 4-Chlorophenylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Toluene and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the round-bottom flask, add 2-chloronitrobenzene, 4-chlorophenylboronic acid, sodium carbonate, and the palladium catalyst.

  • Solvent Addition: Add the toluene/water solvent mixture. The biphasic system is common; the reaction often occurs at the interface or in the organic phase, while the inorganic base resides in the aqueous phase.

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 6-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x). c. Combine the organic layers and wash with water, followed by brine to remove residual inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-chloro-2-nitro-1,1'-biphenyl.[18]

Part 2: Functional Group Interconversion: From Nitro to Amino

With the biphenyl core constructed, the next step is to modify the functional groups to prepare for the final amide coupling. The electron-withdrawing nitro group must be reduced to an electron-donating primary amine (aniline). This transformation is fundamental, as the resulting aniline is the nucleophile in the subsequent acylation step.[16]

Workflow for Intermediate Synthesis

workflow Figure 2: Synthetic Workflow to Key Amine Intermediate start 2-Chloronitrobenzene + 4-Chlorophenylboronic Acid step1 Suzuki Coupling (Pd Catalyst, Base) start->step1 intermediate1 4'-Chloro-2-nitro-1,1'-biphenyl step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/HCl, H₂/Pt) intermediate1->step2 final_intermediate 4'-Chloro-[1,1'-biphenyl]-2-amine (Key Intermediate) step2->final_intermediate

Figure 2: Synthetic Workflow to Key Amine Intermediate
Protocol 2: Reduction of 4'-Chloro-2-nitro-1,1'-biphenyl

The choice of reducing agent depends on factors like substrate tolerance, cost, and environmental impact. Catalytic hydrogenation is a clean method, while metal/acid reductions are robust and cost-effective for large-scale production.[18]

Materials:

  • 4'-Chloro-2-nitro-1,1'-biphenyl (1.0 equiv.)

  • Method A (Catalytic Hydrogenation): Platinum on carbon (Pt/C, 5 wt. %), Methanol or Ethyl Acetate, Hydrogen source (gas cylinder or balloon), Parr hydrogenator or similar apparatus.

  • Method B (Chemical Reduction): Iron powder (Fe, 5.0 equiv.), Hydrochloric acid (HCl, catalytic), Ethanol/Water.

Procedure (Method A - Catalytic Hydrogenation):

  • Setup: Dissolve the nitro-biphenyl intermediate in methanol or ethyl acetate in a suitable pressure vessel.

  • Catalyst Addition: Carefully add the Pt/C catalyst under a stream of inert gas. Caution: Pt/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

  • Work-up: a. Carefully vent the hydrogen and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the crude 4'-chloro-[1,1'-biphenyl]-2-amine.

Procedure (Method B - Chemical Reduction):

  • Setup: In a round-bottom flask, suspend the iron powder in an ethanol/water mixture.

  • Activation: Add a small amount of concentrated HCl and heat the mixture to reflux for 15-20 minutes to activate the iron surface.

  • Addition: Add a solution of the nitro-biphenyl intermediate in ethanol dropwise to the refluxing mixture.

  • Reaction: Maintain reflux and vigorous stirring until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

  • Work-up: a. Cool the reaction to room temperature and filter through Celite® to remove the iron salts. b. Concentrate the filtrate to remove most of the ethanol. c. Add water and basify with a saturated sodium bicarbonate solution to neutralize the acid. d. Extract the product into an organic solvent like ethyl acetate (3x). e. Combine, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the desired aniline derivative.[22][23][24]

Part 3: Final Assembly of Boscalid via Amide Coupling

The final step is the formation of an amide bond between the synthesized biphenyl amine and an activated carboxylic acid, 2-chloronicotinoyl chloride. This reaction, a nucleophilic acyl substitution, forms the stable amide linkage characteristic of many SDHI fungicides.

Protocol 3: Synthesis of Boscalid

Materials:

  • 4'-Chloro-[1,1'-biphenyl]-2-amine (1.0 equiv.)

  • 2-Chloronicotinoyl chloride (1.05 equiv.)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))[25]

Procedure:

  • Setup: In a dry, inert-atmosphere flask, dissolve the 4'-chloro-[1,1'-biphenyl]-2-amine and the base in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is done to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acyl Chloride Addition: Add a solution of 2-chloronicotinoyl chloride in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: a. Quench the reaction by adding water. b. Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Concentrate the solvent under reduced pressure.

  • Purification/Crystallization: The crude Boscalid product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) to yield the final product as a solid.[25][26]

Overall Synthetic Pathway

boscalid_synthesis Figure 3: Complete Synthetic Pathway to Boscalid cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Amide Coupling A 2-Chloronitrobenzene C 4'-Chloro-2-nitro-1,1'-biphenyl A->C Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O B 4-Chlorophenylboronic Acid B->C Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O D 4'-Chloro-[1,1'-biphenyl]-2-amine C_ref->D H₂/Pt/C or Fe/HCl E 2-Chloronicotinoyl chloride F Boscalid E->F Et₃N, Toluene D_ref->F Et₃N, Toluene

References

Application Note: A Robust HPLC Method for the Baseline Separation of 1-Ethyl-2-phenylbenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification and separation of closely related aromatic positional isomers present a significant challenge in analytical chemistry. This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 1-Ethyl-2-phenylbenzene and its ortho-, meta-, and para- positional isomers. Leveraging the unique selectivity of a biphenyl stationary phase, this method provides superior resolution compared to traditional C18 columns. The protocol outlines a gradient elution using a simple mobile phase of acetonitrile and water, with UV detection, making it suitable for quality control in chemical manufacturing, impurity profiling in drug development, and environmental analysis.

Introduction: The Challenge of Aromatic Isomer Separation

This compound and its structural isomers (1-ethyl-3-phenylbenzene and 1-ethyl-4-phenylbenzene) are disubstituted benzene derivatives with nearly identical physicochemical properties, including molecular weight and hydrophobicity. This similarity makes their separation by conventional chromatographic techniques, such as those employing standard C18 stationary phases, exceedingly difficult. C18 columns primarily separate analytes based on hydrophobic interactions, which are often insufficient to resolve the subtle structural differences between positional isomers.[1][2] The ability to accurately separate and quantify these isomers is critical for process monitoring in chemical synthesis and for identifying specific impurities in pharmaceutical and materials science applications.

Scientific Principles of the Separation

To overcome the limitations of traditional reversed-phase columns, this method employs a stationary phase specifically designed to enhance selectivity for aromatic compounds.

2.1. The Limitations of C18 Columns A standard C18 (octadecylsilane) column offers a non-polar stationary phase that retains compounds through van der Waals forces. While effective for a wide range of analytes, its selectivity for positional isomers with similar hydrophobicity is limited, often resulting in co-elution.

2.2. The Biphenyl Stationary Phase Advantage: Exploiting π-π Interactions This method utilizes a biphenyl stationary phase, which offers a multi-modal separation mechanism. In addition to hydrophobic interactions, the biphenyl ligand's aromatic rings provide strong π-π stacking interactions with the aromatic rings of the ethylphenylbenzene isomers.[3] These interactions are highly sensitive to the spatial arrangement and electron density of the analyte's aromatic systems.[4][5] The subtle differences in the position of the ethyl and phenyl groups among the isomers lead to differential π-π interactions with the stationary phase, enabling their successful resolution.[6][7] The biphenyl phase is particularly adept at separating compounds that are challenging to resolve on other phenyl-based or standard alkyl phases.[3]

HPLC Method and Protocol

This section provides a detailed, step-by-step protocol for the separation of this compound isomers.

3.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Reference standards for this compound, 1-Ethyl-3-phenylbenzene, and 1-Ethyl-4-phenylbenzene

  • Methanol, HPLC Grade (for sample dissolution)

3.2. Instrumentation and Chromatographic Conditions The method was developed on a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

Table 1: Optimized HPLC Method Parameters

Parameter Setting
Column Biphenyl (e.g., Restek Raptor Biphenyl, Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 60% B to 85% B over 15 minutes; Hold at 85% B for 2 minutes; Return to 60% B over 1 minute; Equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 254 nm or 262 nm[8][9]
Injection Volume 5 µL

| Sample Diluent | Methanol:Water (50:50, v/v) |

3.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_eval Phase 3: Evaluation A Mobile Phase Prep (A: Water, B: ACN) C System Equilibration (1.0 mL/min, 60% B) A->C B Sample Prep (Dissolve standards in Diluent) D Inject Sample (5 µL) B->D C->D E Execute Gradient (15 min run) D->E F Data Acquisition (UV @ 254 nm) E->F G Peak Integration & Quantification F->G H System Suitability Test (Resolution, Tailing) G->H I Generate Report H->I

Caption: High-level workflow for the HPLC analysis of ethylphenylbenzene isomers.

3.4. Detailed Protocol Steps

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by filling a reservoir with HPLC-grade water.

    • Prepare Mobile Phase B by filling a separate reservoir with HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using an appropriate method (e.g., sonication or online degasser).

  • Standard Solution Preparation:

    • Prepare a stock solution of each isomer at a concentration of 1 mg/mL in methanol.

    • Create a mixed working standard solution by diluting the stock solutions in the sample diluent (Methanol:Water 50:50) to a final concentration of approximately 50 µg/mL for each isomer.

  • System Setup and Equilibration:

    • Install the biphenyl column and set the column temperature to 35 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (60% B) at 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 5 µL of the mixed standard solution.

    • Start the data acquisition and the gradient elution program as detailed in Table 1.

    • Allow the run to complete, including the re-equilibration step.

Results and Discussion

The developed method successfully achieves baseline separation of the three 1-ethyl-phenylbenzene positional isomers. The unique selectivity of the biphenyl phase allows for the resolution of these closely eluting compounds, which would typically co-elute on a C18 column.

An illustrative chromatogram would be presented here showing three distinct, well-resolved peaks corresponding to the ortho-, meta-, and para- isomers.

4.1. System Suitability To ensure the method's performance and reproducibility, system suitability parameters must be evaluated. The following table presents the expected performance criteria.

Table 2: Typical System Suitability Results

Analyte Retention Time (min) (Approx.) USP Tailing Factor Resolution (Rs)
Isomer 1 9.8 1.1 -
Isomer 2 10.5 1.1 > 2.0

| Isomer 3 | 11.1 | 1.2 | > 2.0 |

A resolution (Rs) value greater than 2.0 indicates baseline separation between adjacent peaks. The USP tailing factor should ideally be between 0.9 and 1.5, indicating good peak symmetry.

Conclusion

This application note presents a robust and highly selective HPLC method for the separation of this compound and its positional isomers. By employing a biphenyl stationary phase, the method effectively utilizes π-π interactions to resolve these structurally similar compounds. The protocol is straightforward, uses common HPLC solvents, and is suitable for routine use in quality control and research environments. This approach demonstrates the power of selecting stationary phases with alternative selectivities to solve challenging separation problems in liquid chromatography.[10]

References

Application Note: High-Resolution Gas Chromatography for the Analysis of 1-Ethyl-2-phenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the analysis of 1-Ethyl-2-phenylbenzene (also known as 2-Ethyldiphenylmethane) using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS). We provide a comprehensive guide covering the foundational principles of method development, detailed experimental protocols, and the scientific rationale behind parameter selection. This document is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the identification and quantification of this aromatic hydrocarbon.

Introduction and Analyte Properties

This compound (CAS No: 28122-25-0) is an aromatic hydrocarbon with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol [1]. Its structure, featuring a biphenyl-like core with an ethyl group, classifies it as a non-polar to moderately polar compound. Accurate and precise analytical methods are crucial for its characterization, whether as a raw material, a synthetic intermediate, or a potential impurity.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity[2]. The selection of appropriate GC conditions is paramount to achieving accurate and reproducible results. This guide explains the causal relationships between analyte properties and the chosen chromatographic parameters.

Core Principles: Selecting the Right GC Conditions

The development of a successful GC method hinges on a systematic approach to selecting the column, inlet, oven program, and detector. The fundamental principle is to tailor these conditions to the physicochemical properties of the analyte.

Stationary Phase Selection: "Like Dissolves Like"

The cornerstone of chromatographic separation is the interaction between the analyte and the stationary phase within the GC column[3]. The principle of "like dissolves like" is the guiding rule for stationary phase selection[3]. This compound is a hydrocarbon with aromatic character, placing it in the non-polar to mid-polar category.

  • Rationale for Selection: A non-polar stationary phase is the ideal starting point for analyzing non-polar compounds[3][4]. For aromatic hydrocarbons, a phase containing a small percentage of phenyl groups can enhance separation through π-π interactions. Therefore, a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is recommended. This type of phase, commonly found in columns like the Agilent J&W DB-5ms or CP-Sil 5 CB, provides excellent selectivity and thermal stability for a wide range of aromatic compounds[5].

Inlet Parameters: Ensuring Efficient Vaporization

The GC inlet's function is to vaporize the sample reproducibly without discrimination or degradation[6]. A split/splitless inlet is the most versatile and widely used for capillary GC[6].

  • Injection Mode: For general-purpose analysis where the analyte concentration is sufficient (e.g., >10 ppm), split injection is preferred. It provides sharp peaks and avoids column overload. A high split ratio (e.g., 50:1) is suitable for concentrated samples. For trace analysis, a splitless injection would be employed to transfer the entire sample volume onto the column, maximizing sensitivity[6].

  • Inlet Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the analyte and solvent. A temperature of 250 °C is a robust starting point, well above the boiling point of this compound and typical solvents, without causing thermal degradation.

Oven Temperature Program: The Key to Separation

The temperature program controls the elution of compounds from the column. A temperature ramp is used to separate compounds with different boiling points effectively.

  • Initial Temperature and Hold: A low initial oven temperature (e.g., 100-125 °C ) allows for proper focusing of the analyte at the head of the column, leading to sharp peaks. An initial hold time ensures that this focusing is complete before the temperature ramp begins.

  • Ramp Rate: A moderate ramp rate, such as 10-15 °C/min , provides a good balance between resolution and analysis time. Faster ramps can shorten run times but may compromise the separation of closely eluting compounds.

  • Final Temperature and Hold: The final temperature should be high enough to ensure the analyte elutes in a reasonable time and to clean any less volatile components from the column. A final temperature of 280-300 °C is appropriate for the recommended column type. A final hold ensures that all components have eluted before the next injection.

Detector Selection: FID vs. MS
  • Flame Ionization Detector (FID): The FID is an excellent choice for quantitative analysis of hydrocarbons[7][8]. It offers high sensitivity, a wide linear range, and robust performance. It is ideal for purity assessments and routine quality control where the identity of the analyte is already known.

  • Mass Spectrometer (MS): An MS detector provides both quantitative data and qualitative structural information, making it the definitive tool for peak identification and confirmation[9]. It is indispensable during method development, for analyzing complex mixtures, and for identifying unknown impurities.

Analytical Workflow Overview

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data integrity and reproducibility.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Obtain Sample Prep Prepare Standard/Sample (e.g., Dilution in Hexane) Sample->Prep Vial Transfer to 2 mL GC Vial Prep->Vial Inject Autosampler Injection Vial->Inject Inlet Vaporization in Inlet (250°C, Split Mode) Inject->Inlet Column Separation on DB-5ms Column (Temperature Program) Inlet->Column Detect Detection (FID or MS) Column->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Area Chrom->Integrate Quant Quantify Analyte (Calibration Curve) Integrate->Quant Report Generate Report Quant->Report

Caption: Workflow for the GC analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

This protocol is suitable for analyzing a neat standard or a sample where this compound is a major component.

  • Solvent Selection: Use HPLC-grade or GC-grade Hexane or Dichloromethane. These are volatile organic solvents suitable for GC analysis[9].

  • Stock Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a stock solution of approximately 1000 µg/mL.

  • Working Standard Preparation: Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution. These will be used to establish a calibration curve for quantification.

  • Sample Preparation: If the sample is a liquid, dilute it with the chosen solvent to bring the expected concentration of this compound into the calibration range. For solid samples, dissolve a known weight in the solvent[5].

  • Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa[10]. Ensure samples are free of particles by filtering if necessary[5].

Protocol 2: GC Instrument Setup and Conditions

The following tables summarize the recommended starting conditions for both GC-FID and GC-MS analysis. These parameters should be optimized as needed for specific instruments and applications.

Table 1: Recommended GC-FID Conditions

Parameter Value Rationale
GC System Agilent 8890 GC or equivalent Provides excellent performance and reproducibility for aromatic hydrocarbon analysis[11].
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Industry-standard non-polar column offering excellent resolution for aromatic compounds[5].
Carrier Gas Helium or Hydrogen Inert carrier gases. Hydrogen can offer faster analysis times at optimal flow rates.
Constant Flow 1.2 mL/min Provides consistent linear velocity for reproducible retention times.
Inlet Split/Splitless Versatile for various concentration ranges[6].
Inlet Temp 250 °C Ensures rapid and complete sample vaporization.
Injection Vol 1 µL Standard volume for capillary GC.
Split Ratio 50:1 Prevents column overload for moderately concentrated samples. Adjust as needed.
Oven Program
Initial Temp 125 °C, hold 2 min Focuses analyte at the column head for sharp peaks.
Ramp 15 °C/min to 280 °C Efficiently separates components based on boiling point.
Final Hold Hold at 280 °C for 5 min Ensures all components elute and cleans the column.
Detector FID Robust and sensitive detector for hydrocarbons[7].
Detector Temp 300 °C Prevents condensation of analytes in the detector.
H₂ Flow 30 mL/min Standard fuel gas flow for FID.
Air Flow 400 mL/min Standard oxidant flow for FID.

| Makeup Flow | 25 mL/min (N₂ or He) | Optimizes peak shape by sweeping the column effluent into the flame. |

Table 2: Recommended GC-MS Conditions

Parameter Value Rationale
GC System PerkinElmer Clarus SQ 8 or equivalent Provides reliable performance for VOC analysis[10].
Column & Oven Same as GC-FID conditions
MS System Single Quadrupole MS Provides definitive identification and sensitive quantification.
Ion Source Temp 230 °C Standard temperature for robust ionization.
Quadrupole Temp 150 °C Standard temperature to maintain mass accuracy.
Transfer Line 280 °C Prevents analyte condensation between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns.
Acquisition Full Scan (m/z 40-350) Detects all fragment ions for identification. For higher sensitivity, use Selected Ion Monitoring (SIM).

| Solvent Delay | 3-4 minutes | Prevents the high concentration of solvent from saturating the detector. |

Data Analysis and Interpretation

  • Peak Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. For GC-MS analysis, the acquired mass spectrum of the sample peak must match the reference spectrum from a standard or a library (e.g., NIST).

  • Quantification: For quantitative analysis, generate a calibration curve by plotting the peak area of the standards against their known concentrations. A linear regression with a correlation coefficient (R²) of >0.995 is typically required. The concentration of this compound in the sample can then be calculated from its peak area using this curve.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC analysis of this compound. By starting with the recommended 5% phenyl-methylpolysiloxane column and the detailed instrument parameters, analysts can develop and validate a robust method suitable for a variety of applications. The provided protocols for both GC-FID and GC-MS serve as a strong foundation, which can be further optimized to meet specific laboratory and regulatory requirements.

References

Application Notes and Protocols: A Guide to Phosphine-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Phosphine Catalysis

Nucleophilic phosphine catalysis has emerged as a robust and versatile strategy for the synthesis of carbocyclic and heterocyclic scaffolds from readily available starting materials.[1] The unique ability of tertiary phosphines to act as potent nucleophiles initiates a cascade of bond-forming events under mild conditions, leading to the efficient construction of five- and six-membered rings.[2][3] These reactions are characterized by their high atom economy and the ability to generate significant molecular complexity in a single step. The catalytic cycle is typically initiated by the nucleophilic addition of a phosphine to an electrophilic substrate, such as an allene or an activated alkene, to form a reactive zwitterionic intermediate.[2][4] The subsequent reactivity of this intermediate with a variety of coupling partners dictates the annulation pathway, offering a programmable approach to diverse molecular architectures.

Mechanistic Insights: The [3+2] Annulation of Allenes and Activated Alkenes

A classic and widely studied example of phosphine-catalyzed annulation is the [3+2] cycloaddition of allenoates with electron-deficient alkenes to furnish highly functionalized cyclopentenes.[5][6] Understanding the catalytic cycle is paramount for optimizing reaction conditions and predicting outcomes.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack and Zwitterion Formation: The catalytic cycle begins with the nucleophilic addition of a tertiary phosphine to the central carbon of the allenoate. This generates a zwitterionic intermediate which can exist as interconverting Z- and E-isomers.[7]

  • Michael Addition: The α-carbon of the zwitterionic adduct then acts as a nucleophile, attacking the electron-deficient alkene in a Michael addition fashion. This is often the rate-determining and regioselectivity-determining step.[7]

  • Ring Closure: The newly formed intermediate undergoes an intramolecular cyclization to form a five-membered ring containing a phosphonium ylide.

  • Proton Transfer and Catalyst Regeneration: A subsequent proton transfer, often facilitated by trace amounts of a proton source like water or alcohol, leads to the final cyclopentene product and regenerates the phosphine catalyst, allowing it to re-enter the catalytic cycle.[7]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the phosphine-catalyzed [3+2] annulation of an allenoate with an activated alkene.

Phosphine-Catalyzed [3+2] Annulation cluster_cycle Catalytic Cycle Phosphine R'3P Zwitterion Zwitterionic Adduct Phosphine->Zwitterion Nucleophilic Attack Allenoate Allenoate Allenoate->Zwitterion Michael_Adduct Michael Adduct Zwitterion->Michael_Adduct Michael Addition Alkene Activated Alkene Alkene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Ylide) Michael_Adduct->Cyclized_Intermediate Ring Closure Product Cyclopentene Product Cyclized_Intermediate->Product Proton Transfer Product->Phosphine Catalyst Regeneration

Figure 1. Catalytic cycle of phosphine-catalyzed [3+2] annulation.

Experimental Protocol: Phosphine-Catalyzed [3+2] Annulation

This protocol provides a general procedure for the phosphine-catalyzed [3+2] annulation of an allenoate with an activated alkene.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AllenoateReagentCommercially AvailableShould be purified by distillation or chromatography before use.
Activated AlkeneReagentCommercially AvailablePurity should be checked by NMR or GC.
Triphenylphosphine (PPh3)ReagentCommercially AvailableShould be a fresh bottle or recrystallized.
TolueneAnhydrousCommercial SupplierDry over molecular sieves if necessary.
Diethyl EtherReagentCommercial Supplier
HexanesReagentCommercial Supplier
Silica Gel230-400 meshCommercial SupplierFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the activated alkene (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add triphenylphosphine (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL).

  • Initiation of Reaction: Add the allenoate (1.2 mmol, 1.2 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Factors Influencing the Reaction

The success and selectivity of phosphine-catalyzed annulations are influenced by several key parameters:

  • Phosphine Catalyst: The nucleophilicity and steric bulk of the phosphine are critical. More nucleophilic phosphines, such as tributylphosphine, can accelerate the reaction, while chiral phosphines can be employed for asymmetric variants to control the stereochemistry of the product.[1] The choice of phosphine can also influence the regioselectivity of the annulation.[8]

  • Substrate Scope: A wide range of allenoates and activated alkenes can be used in these reactions. Electron-withdrawing groups on the alkene enhance its reactivity. The substituents on the allenoate can also affect the regioselectivity of the cycloaddition.[5]

  • Solvent: The choice of solvent can impact the reaction rate and, in some cases, the selectivity. Toluene and dichloromethane are commonly used solvents.[9]

  • Temperature: Most phosphine-catalyzed annulations proceed efficiently at room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.[8]

Applications in Drug Discovery and Natural Product Synthesis

The ability to rapidly construct complex molecular scaffolds makes phosphine-catalyzed annulations a valuable tool in drug discovery and the total synthesis of natural products.[1] The resulting carbocycles and heterocycles are common motifs in biologically active molecules. For instance, this methodology has been applied to the synthesis of spirocyclic oxindoles, which are privileged structures in medicinal chemistry, and various alkaloids.[1]

Conclusion

Phosphine-catalyzed annulation reactions represent a powerful and versatile platform for the synthesis of cyclic compounds. A thorough understanding of the reaction mechanism and the factors influencing the outcome is crucial for the successful application of this methodology. The protocol provided herein serves as a starting point for researchers to explore the vast potential of phosphine catalysis in their own synthetic endeavors. The continued development of new chiral phosphine catalysts and the expansion of the substrate scope will undoubtedly lead to even more elegant and efficient syntheses of complex molecules in the future.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions and troubleshooting the specific challenges encountered when working with aryl halides.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the Suzuki-Miyaura coupling.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A1: The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[2][3]

  • Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center. This step requires activation by a base.[1][2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Q2: Why is a base necessary for the Suzuki-Miyaura coupling?

A2: The base plays a crucial role in the transmetalation step.[1][3] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex.[1][6] The choice of base can significantly impact the reaction rate and overall yield.[1]

Q3: What is the general reactivity trend for aryl halides in this reaction?

A3: The reactivity of the aryl halide is highly dependent on the halogen leaving group. The general trend for reactivity is: Aryl-I > Aryl-Br > Aryl-OTf >> Aryl-Cl.[2][7] Aryl chlorides are notoriously less reactive and often require more specialized and highly active catalyst systems to achieve good yields.[3][4][8]

Q4: What are the most common side reactions in a Suzuki-Miyaura coupling?

A4: Several side reactions can occur, leading to reduced yield and purification challenges. The most common include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, particularly problematic with electron-deficient or heteroaryl boronic acids.[3][7][9]

  • Homocoupling: The coupling of two organoboron reagents to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[10][11][12]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[10]

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing the concentration of the active catalyst in the solution.[13]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation (R-B(OR')₂ + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) Transmetalation_Complex->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron Organoboron (R-B(OR')₂) Organoboron->Transmetalation_Complex caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction. Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents check_setup Verify Reaction Setup (Inert Atmosphere, Degassing) check_reagents->check_setup identify_issue Analyze Crude Reaction Mixture (Identify Side Products) check_setup->identify_issue homocoupling Homocoupling Observed identify_issue->homocoupling Biaryl byproduct dehalogenation Dehalogenation Observed identify_issue->dehalogenation Arene from halide protodeboronation Protodeboronation Observed identify_issue->protodeboronation Arene from boronic acid no_reaction Mainly Starting Material identify_issue->no_reaction No conversion solve_homocoupling Improve Degassing Use Pd(0) Precatalyst homocoupling->solve_homocoupling solve_dehalogenation Change Solvent (Aprotic) Use Inorganic Base dehalogenation->solve_dehalogenation solve_protodeboronation Use Milder Base Anhydrous Conditions Use Stable Boron Reagent protodeboronation->solve_protodeboronation solve_no_reaction Increase Temperature Use More Active Ligand (e.g., Buchwald Ligands, NHCs) no_reaction->solve_no_reaction caption Figure 2. A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Friedel-Crafts Alkylation of Benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Yield in Friedel-Crafts Alkylation

This section addresses specific issues that can arise during the Friedel-Crafts alkylation of benzene and provides actionable solutions based on mechanistic principles.

Issue 1: Low or No Product Formation

Q: I am not observing any significant formation of my desired alkylated benzene product. What are the likely causes and how can I rectify this?

A: Low or no product yield in a Friedel-Crafts alkylation can stem from several factors, primarily related to the reactivity of your starting materials and the integrity of your catalyst.

  • Deactivated Aromatic Ring: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. If your benzene ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), it becomes too deactivated to be attacked by the carbocation electrophile.[1][2]

    • Solution: If possible, consider performing the alkylation before introducing deactivating groups. Alternatively, a more potent catalyst system may be required, though this can sometimes lead to other side reactions.

  • Unsuitable Alkylating Agent: Vinyl and aryl halides are not suitable for Friedel-Crafts alkylation because the corresponding carbocations are highly unstable.[1][3][4] The halogen on the alkylating agent must be attached to an sp³-hybridized carbon.[1][5]

    • Solution: Choose an appropriate alkylating agent such as an alkyl halide, alcohol, or alkene that can form a stable carbocation or a carbocation-like complex.[1][6]

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is crucial for generating the electrophile.[1][7] It can be inactivated by atmospheric moisture or by certain functional groups on the aromatic substrate. For instance, amines (-NH₂, -NHR, -NR₂) will complex with the Lewis acid, rendering it inactive.[3][4][8]

    • Solution: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If your substrate contains an amine group, it should be protected before the reaction.

  • Insufficient Catalyst Activity: The choice and amount of catalyst are critical. While AlCl₃ is a common and powerful catalyst, other Lewis acids like FeCl₃, BF₃, and SbCl₅ can also be used.[2][9][10]

    • Solution: Consider using a more active Lewis acid or increasing the catalyst loading. However, be mindful that overly harsh conditions can promote side reactions. For some substrates, solid acid catalysts like zeolites can be effective and offer easier workup.[6][11]

Issue 2: Formation of a Mixture of Isomers (Carbocation Rearrangement)

A: The formation of unexpected isomers is a classic hallmark of carbocation rearrangement, a significant limitation of the Friedel-Crafts alkylation.[1][2][12] The initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift.[12][13] For example, the alkylation of benzene with 1-chlorobutane yields a mixture of sec-butylbenzene (the rearranged product) and n-butylbenzene.[12]

G cluster_0 Initial Carbocation Formation cluster_1 Hydride Shift cluster_2 Electrophilic Attack 1-chlorobutane CH3CH2CH2CH2Cl Primary_Carbocation CH3CH2CH2CH2+ 1-chlorobutane->Primary_Carbocation + AlCl3 Secondary_Carbocation CH3CH2CH+CH3 Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift sec-butylbenzene sec-Butylbenzene Secondary_Carbocation->sec-butylbenzene + Benzene

References

Common side products in the synthesis of 2-ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic routes. The formation of undesired side products is a frequent challenge that can complicate purification and significantly reduce yields. This document provides in-depth, question-and-answer-based troubleshooting for the most common synthetic methodologies, grounded in mechanistic principles and practical, field-proven advice.

Overview: The Challenge of Selectivity

The synthesis of 2-ethylbiphenyl, an unsymmetrically substituted biaryl, presents a significant challenge in regioselectivity and impurity control. Whether employing modern cross-coupling methods or classic electrophilic substitution, chemists must navigate a landscape of potential side reactions. This guide will dissect these issues, providing not just protocols, but the causal logic behind them to empower you to adapt and overcome challenges in your own laboratory work.

FAQ 1: Suzuki-Miyaura Coupling Issues

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and widely used method for constructing C-C bonds.[1] However, it is not without its pitfalls, particularly the formation of homocoupled byproducts.

Question: I am observing significant amounts of biphenyl and/or 1,1'-diethyl-2,2'-biphenyl in my Suzuki coupling reaction. What causes this and how can I minimize it?

Answer:

The formation of homocoupled side products is a classic issue in Suzuki-Miyaura couplings. These byproducts arise from the unwanted coupling of two identical starting molecules rather than the desired cross-coupling of the two different partners.

Mechanistic Cause: Homocoupling can occur through several pathways within the catalytic cycle:

  • Oxidative Coupling of Boronic Acids: In the presence of an oxidant (often trace oxygen) and a base, boronic acids can undergo self-coupling to form a symmetrical biaryl (e.g., two phenylboronic acid molecules coupling to form biphenyl).[2]

  • Side Reactions of the Organopalladium Intermediate: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-ethylbenzene). This Pd(II) intermediate is central to the cycle.[3] However, under certain conditions, two of these intermediates can react with each other, or one can undergo side reactions that lead to homocoupling.

  • Unfavorable Transmetalation Kinetics: The key cross-coupling step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. If this step is slow or inefficient compared to competing side reactions, the formation of homocoupled products is favored. The base plays a crucial role here, activating the boronic acid to form a more reactive borate species.[4]

Caption: Suzuki catalytic cycle with divergent pathways to homocoupling byproducts.

Troubleshooting and Optimization Protocol:

Here is a step-by-step protocol to suppress homocoupling and favor the desired cross-coupling reaction.

Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling

  • Inert Atmosphere is Critical:

    • Action: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

    • Causality: This minimizes the presence of dissolved oxygen, which is a known promoter of the oxidative homocoupling of boronic acids.

  • Optimize Reagent Stoichiometry:

    • Action: Use a slight excess of the boronic acid (typically 1.1 to 1.2 equivalents).

    • Causality: This ensures that once the palladium complex with the aryl halide is formed, there is a sufficient concentration of the boronic acid partner available to drive the transmetalation step forward, outcompeting the self-coupling of the palladium intermediate.

  • Select the Appropriate Catalyst/Ligand System:

    • Action: Employ bulky electron-rich phosphine ligands. Common choices include triphenylphosphine (PPh₃), or more advanced ligands like SPhos or XPhos. Use a low catalyst loading (0.1 - 2 mol%).

    • Causality: Bulky ligands accelerate the rate of reductive elimination (the final product-forming step) and can sterically hinder the side reactions that lead to homocoupling.

  • Base and Solvent Selection:

    • Action: Use a suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.

    • Causality: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is the active species in transmetalation. The choice of base and its solubility can significantly impact the rate of this crucial step.[4]

  • Control Reaction Temperature:

    • Action: Start the reaction at room temperature and slowly increase the heat only if the reaction is sluggish. Typical temperatures range from 70-110 °C.[5]

    • Causality: Higher temperatures can sometimes increase the rate of side reactions more than the desired cross-coupling. Finding the optimal temperature provides enough energy for the catalytic cycle to proceed efficiently without promoting byproduct formation.

Data Summary: Impact of Conditions on Selectivity

ParameterCondition A (Suboptimal)Condition B (Optimized)Outcome
Atmosphere AirArgonCondition B minimizes oxidative homocoupling of boronic acid.
Boronic Acid (eq.) 1.01.2Condition B favors cross-coupling by Le Châtelier's principle.
Ligand NonePPh₃ (2-4 mol%)Condition B accelerates reductive elimination, reducing side reactions.
Temperature 120 °C (Reflux)80 °CCondition B provides sufficient energy while minimizing thermal decomposition and side reactions.
Expected Product:Side Product Ratio ~ 70:30> 95:5Optimization significantly improves the purity of the crude product.

FAQ 2: Grignard Reaction Issues

The Grignard reaction is a classic method for forming C-C bonds. To synthesize 2-ethylbiphenyl, one might react phenylmagnesium bromide with 1-bromo-2-ethylbenzene (or vice versa), often with a catalyst. A major side product is biphenyl from a Wurtz-Fittig type coupling.[6][7]

Question: My Grignard-based synthesis of 2-ethylbiphenyl is producing a large amount of biphenyl. Why is this happening and what is the solution?

Answer:

The formation of biphenyl is a common side product in Grignard reactions involving aryl halides. It arises from a coupling reaction between the Grignard reagent (R-MgX) and the unreacted aryl halide (R-X).

Mechanistic Cause: The Grignard reagent, for example, phenylmagnesium bromide, is a potent nucleophile. It can attack the electrophilic carbon of an unreacted aryl halide molecule, like bromobenzene, displacing the bromide and forming a new C-C bond. This homocoupling reaction is particularly favored at higher concentrations and temperatures, where the frequency of collisions between the Grignard reagent and the aryl halide increases.[6]

Grignard_Troubleshooting start High Biphenyl Impurity Detected in Grignard Reaction check_temp Was the reaction run at elevated temperature? start->check_temp check_addition How were the reagents added? check_temp->check_addition No sol_temp Action: Maintain low temperature (e.g., 0 °C to RT). check_temp->sol_temp Yes check_conc Were concentrated solutions used? check_addition->check_conc Reverse Addition sol_addition Action: Use 'reverse addition'. Slowly add Grignard reagent to the aryl halide solution. check_addition->sol_addition Normal Addition sol_conc Action: Use more dilute solutions to reduce bimolecular reactions. check_conc->sol_conc Yes reason_temp Rationale: Higher temperatures increase the rate of the bimolecular coupling side reaction. sol_temp->reason_temp reason_addition Rationale: Keeps the concentration of the highly reactive Grignard reagent low at all times. sol_addition->reason_addition reason_conc Rationale: Reduces the probability of collision between the Grignard and the aryl halide. sol_conc->reason_conc

Caption: Troubleshooting workflow for minimizing biphenyl byproduct in Grignard reactions.

Troubleshooting and Optimization Protocol:

To favor the desired cross-coupling over homocoupling, the key is to control the reaction conditions to disfavor the bimolecular side reaction.

Experimental Protocol: Suppressing Biphenyl Formation in Grignard Reactions

  • Prepare the Grignard Reagent:

    • Action: In an oven-dried, three-neck flask under an inert atmosphere (argon), prepare the Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene and magnesium turnings) in anhydrous diethyl ether or THF. Ensure the reaction initiates and goes to completion.[6]

    • Causality: All glassware must be scrupulously dry, as any trace of water will quench the highly basic Grignard reagent.[8]

  • Set Up the Main Reaction Flask:

    • Action: In a separate, larger, oven-dried flask under argon, dissolve the second coupling partner (e.g., 1-bromo-2-ethylbenzene) and any catalyst (if used) in anhydrous ether or THF. Cool this flask in an ice bath to 0 °C.

    • Causality: Starting at a low temperature is crucial for controlling the reaction rate and minimizing side reactions.

  • Perform a 'Reverse Addition':

    • Action: Using a cannula or a dropping funnel, slowly add the prepared Grignard reagent from the first flask to the cooled solution of the aryl halide in the second flask over a period of 1-2 hours.

    • Causality: This is the most critical step. By adding the Grignard reagent to the aryl halide, you maintain a low instantaneous concentration of the highly reactive Grignard reagent in the presence of an excess of the substrate it is intended to react with. This kinetically disfavors the Grignard-halide homocoupling reaction.

  • Maintain Low Temperature:

    • Action: Maintain the reaction temperature at 0 °C during the addition, and then allow it to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.

    • Causality: Low temperatures reduce the rate of all reactions, but often have a more pronounced effect on higher-activation-energy side reactions like homocoupling.[6]

FAQ 3: Friedel-Crafts Alkylation Issues

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution used to attach alkyl groups to an aromatic ring.[9] Synthesizing 2-ethylbiphenyl via this route, for example by ethylating biphenyl, is fraught with challenges related to selectivity.

Question: My Friedel-Crafts ethylation of biphenyl is yielding a mixture of isomers (4-ethylbiphenyl) and poly-ethylated products. How can I improve the selectivity for 2-ethylbiphenyl?

Answer:

This is a fundamental and well-known limitation of the Friedel-Crafts alkylation. The issues of isomerism and polyalkylation are mechanistically intertwined.

Mechanistic Cause:

  • Isomer Formation (Regioselectivity): The initial phenyl group on biphenyl is an ortho-, para-directing activator. When the electrophile (an ethyl cation or a polarized ethyl halide-Lewis acid complex) attacks, it can do so at the ortho (2- or 2'-) or para (4- or 4'-) positions. The para-position is often sterically less hindered and electronically favorable, leading to the formation of 4-ethylbiphenyl as a significant, often major, byproduct.[10]

  • Polyalkylation: The first ethyl group added to the biphenyl ring is an activating group. This means the product, 2-ethylbiphenyl, is more reactive towards further electrophilic attack than the starting material, biphenyl. Consequently, the reaction doesn't stop cleanly after one addition, leading to di-, tri-, and poly-ethylated biphenyls.[9]

Caption: Products from the Friedel-Crafts ethylation of biphenyl.

Troubleshooting and Optimization Protocol:

Controlling this reaction is difficult, and often the most practical solution is to run the reaction under conditions that favor mono-alkylation and then separate the resulting isomers chromatographically.

Experimental Protocol: Improving Selectivity in Friedel-Crafts Alkylation

  • Use a Large Excess of the Aromatic Substrate:

    • Action: Use a large molar excess of biphenyl relative to the ethylating agent (e.g., 5 to 10 equivalents of biphenyl to 1 equivalent of ethyl chloride).

    • Causality: This is the most effective strategy to minimize polyalkylation. By ensuring the electrophile is statistically much more likely to encounter a molecule of the starting material (biphenyl) rather than the more reactive mono-alkylated product, you can significantly suppress the second addition.[9]

  • Control Temperature:

    • Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require cooling with an ice bath or even a dry ice/acetone bath.

    • Causality: Selectivity between ortho and para isomers is often temperature-dependent. While lower temperatures may not completely eliminate the formation of the 4-isomer, they can help improve the ratio.

  • Choice of Catalyst and Alkylating Agent:

    • Action: Consider using a milder Lewis acid catalyst than AlCl₃, such as FeCl₃ or a zeolite catalyst.[11]

    • Causality: Highly reactive catalyst systems generate a "freer" and less selective electrophile. Milder catalysts can lead to a more complex and bulkier electrophile, which may improve regioselectivity due to increased steric hindrance at the para position.

  • Plan for Purification:

    • Action: Accept that a mixture of 2- and 4-isomers is likely. The boiling points of 2-ethylbiphenyl and 4-ethylbiphenyl are different, but may be close enough to require careful fractional distillation or preparative chromatography for complete separation.

    • Causality: Friedel-Crafts alkylation is a powerful C-C bond-forming reaction but is notoriously difficult to control for selective mono-alkylation of activated rings. A robust purification strategy is a necessary part of the experimental plan.

References

Technical Support Center: Purification of Crude 1-Ethyl-2-phenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 1-Ethyl-2-phenylbenzene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Overview: The Challenge of Purifying this compound

This compound (also known as 2-ethylbiphenyl) is a high-boiling aromatic hydrocarbon. Its purification is often complicated by two main factors:

  • High Boiling Point: With an atmospheric boiling point of 266°C, it is susceptible to thermal degradation during distillation if not handled correctly.[1]

  • Presence of Isomers: Synthetic routes often produce a mixture of ortho-, meta-, and para-isomers (this compound, 1-ethyl-3-phenylbenzene, and 1-ethyl-4-phenylbenzene), as well as unreacted starting materials or poly-ethylated biphenyls. These isomers typically have very similar physical properties, making separation a significant challenge.

This guide provides a structured approach to tackling these issues using the most common and effective purification techniques: Fractional Vacuum Distillation and Flash Column Chromatography.

Part 1: Initial Analysis of the Crude Material

Before attempting any purification, it is critical to understand the composition of your crude mixture. This knowledge will dictate the most effective purification strategy.

Q: How can I identify the impurities in my crude this compound?

A: A multi-pronged analytical approach is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific problem. It can separate volatile and semi-volatile compounds and provide their mass spectra, allowing for the identification of isomers and related byproducts. The relative peak areas give a good estimation of the crude mixture's composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify major impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between different substitution patterns on the phenyl rings.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for assessing the complexity of your mixture and for developing a separation method for column chromatography.[2] It helps you visualize the number of components and their relative polarities.

Table 1: Potential Impurities in Crude this compound

ImpurityLikely OriginSeparation Challenge
BiphenylIncomplete ethylationLower boiling point; relatively easy to separate by distillation.
1-Ethyl-3-phenylbenzeneIsomeric byproduct of synthesisVery similar boiling point and polarity; difficult to separate.
1-Ethyl-4-phenylbenzeneIsomeric byproduct of synthesisVery similar boiling point and polarity; difficult to separate.
Di-ethylbiphenyl isomersPoly-ethylation side reactionHigher boiling point; separable by distillation or chromatography.
Unreacted Starting MaterialsIncomplete reactionDepends on the synthetic route (e.g., ethylbenzene, bromobenzene). Properties will vary.
SolventsFrom reaction or workupUsually low-boiling; easily removed by rotary evaporation or simple distillation.[3]

Part 2: Purification by Fractional Vacuum Distillation

Fractional distillation separates compounds based on differences in their boiling points.[4][5] For high-boiling compounds like this compound, this must be performed under vacuum.

Q: Why is vacuum distillation essential for this compound?

A: The atmospheric boiling point of this compound is 266°C.[1] At this temperature, many organic molecules, including this one, can begin to decompose, leading to lower yields and the introduction of new impurities. Applying a vacuum lowers the pressure above the liquid, which in turn lowers the temperature at which it boils, thereby preventing thermal degradation.[6]

Q: When should I choose fractional distillation over chromatography?

A: Fractional distillation is generally preferred for:

  • Large-scale purifications (>5-10 g): It is more time and solvent-efficient for larger quantities compared to preparative chromatography.

  • Separating compounds with significantly different boiling points: It is effective for removing lower-boiling starting materials or higher-boiling poly-ethylated byproducts.

It is less effective for separating close-boiling isomers, which may require a column with very high theoretical plate counts.[4]

Troubleshooting Fractional Vacuum Distillation

Q: My separation is poor; the isomers are co-distilling. What can I do?

A: This is a common issue due to the close boiling points of the isomers.

  • Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[4] Each theoretical plate represents one cycle of vaporization-condensation, and more plates lead to better separation.[7]

  • Increase the Reflux Ratio: Slow down the rate of distillate collection. This allows more equilibrium cycles to occur within the column, enriching the vapor with the more volatile component at the top of the column.

  • Improve Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient from the bottom to the top, preventing premature condensation.[4]

Q: The distillation is proceeding very slowly or has stalled. What's wrong?

A: This usually points to an issue with heat input or vacuum.

  • Check for Vacuum Leaks: Ensure all joints are properly sealed. Use high-vacuum grease and check that the vacuum pump is functioning correctly and pulling a sufficiently low pressure.

  • Increase Heat Input: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, which can cause "bumping" or decomposition. Using a magnetic stirrer can help ensure smooth boiling.[4]

  • Ensure Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.[4]

Q: I see charring or discoloration in the distillation flask. How do I prevent this?

A: This is a clear sign of thermal decomposition.

  • Lower the Pressure: The most effective solution is to use a better vacuum pump to achieve a lower pressure, which will further reduce the required boiling temperature.

  • Use a Lower Temperature Heat Source: Use an oil bath or heating mantle set to a temperature no more than 20-30°C above the liquid's boiling point at that pressure. This provides more gentle and uniform heating.

Experimental Protocol: Fractional Vacuum Distillation
  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of a size such that the crude material fills it to about one-half to two-thirds of its volume. Add a magnetic stir bar.

  • Vacuum Application: Ensure all connections are secure. Start the cooling water flow to the condenser. Begin to slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and drips back into the flask (refluxing).

  • Fraction Collection: After a period of total reflux, begin collecting fractions.

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of your product, switch to a new receiving flask and collect the pure this compound.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.

  • Shutdown: Remove the heating mantle first, and allow the system to cool before slowly and carefully releasing the vacuum.

Caption: Workflow for a fractional vacuum distillation setup.

Part 3: Purification by Flash Column Chromatography

Flash chromatography is a purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[8] It is highly effective for separating compounds with small differences in polarity, such as isomers.

Q: How do I choose the right solvent system (mobile phase) for my separation?

A: The ideal solvent system is developed using Thin-Layer Chromatography (TLC).

  • Spot a TLC Plate: Dissolve a small amount of your crude material in a volatile solvent and spot it on a silica gel TLC plate.

  • Test Solvents: Develop the plate in a series of solvents or solvent mixtures of varying polarity. For a non-polar compound like this compound, start with pure hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane.[9]

  • Identify the Best System: The optimal solvent system for flash chromatography will give your desired product an Rf value of approximately 0.25-0.35 on the TLC plate.[9] This Rf value ensures the compound spends enough time on the column to separate from impurities but does not take an excessively long time or an impractically large volume of solvent to elute.

Q: My product is an aromatic hydrocarbon. Are there any special chromatography techniques I can use?

A: Yes. For difficult separations of aromatic compounds, especially those differing in the degree of unsaturation or isomer position, argentation chromatography can be highly effective. This involves using silica gel that has been impregnated with silver nitrate (AgNO₃). The silver ions form reversible charge-transfer complexes with the π-electrons of the aromatic rings, providing an additional separation mechanism beyond simple polarity.[10] Aromatic compounds with greater electron density or more accessible π-systems will be retained more strongly.

Troubleshooting Flash Column Chromatography

Q: My compounds are eluting too quickly and with no separation.

A: The mobile phase is too polar.

  • Solution: Switch to a less polar solvent system. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or 2%. Re-verify your choice with TLC analysis.

Q: My desired product is not coming off the column, or is eluting very slowly.

A: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. This can be done in a stepwise fashion (a "step gradient") or by using a continuous gradient mixing system. For instance, you can start with 5% ethyl acetate/hexanes and increase to 10%, then 20% to elute more strongly-adsorbed compounds.

Q: The separation between my product and a key impurity is poor, resulting in mixed fractions.

A: This indicates that the resolution is insufficient.

  • Optimize Solvent System: A small change in the solvent system can sometimes dramatically alter selectivity. Try replacing ethyl acetate with dichloromethane or toluene as the polar modifier in your hexane mixture.

  • Use a Longer/Wider Column: Increasing the amount of stationary phase relative to the amount of crude material (a higher "loading ratio") provides more surface area for interactions and can improve separation. A typical ratio is 40:1 to 100:1 (silica:crude material) by weight.

  • Try a Different Stationary Phase: If silica gel fails, consider using alumina, which has different selectivity. For very difficult separations, consider the argentation chromatography mentioned previously.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size. Fill it with the chosen eluent. Prepare a slurry of silica gel in the same eluent and pour it into the column.[11] Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11] Dry loading often results in better resolution for less soluble compounds.

  • Elution: Gently add the eluent to the column. Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your final product.

ChromatographyWorkflow cluster_prep Column Preparation TLC 1. TLC Analysis Test various solvent systems (e.g., Hexane/EtOAc) FindRf 2. Identify Optimal Eluent Target Rf for product is ~0.3 TLC->FindRf Pack 3. Pack Column (Slurry Pack with Eluent) FindRf->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Run 5. Elute Column (Apply pressure, collect fractions) Load->Run Analyze 6. Analyze Fractions by TLC Run->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for purification by flash column chromatography.

Part 4: Purity Assessment and Final Characterization

Q: I have purified my compound. How do I confirm its purity and identity?

A: After purification, you must re-analyze the material to confirm its purity and structure.

  • GC Analysis: Run a GC of the purified material. A pure sample should show a single major peak. The integration of this peak will give you a quantitative measure of purity (e.g., >99%).

  • NMR Spectroscopy: A high-resolution ¹H NMR spectrum should show clean signals corresponding to the this compound structure with no visible impurity peaks. The integration of the peaks should match the expected proton ratios.

  • Elemental Analysis: For samples requiring rigorous characterization (e.g., for publication or regulatory submission), elemental analysis provides the empirical formula by determining the percentage of carbon and hydrogen. The results should match the theoretical values for C₁₄H₁₄.

By following these structured guidelines and understanding the principles behind each step, you can effectively troubleshoot and optimize the purification of crude this compound to achieve the high level of purity required for your research and development needs.

References

Technical Support Center: Preventing Homocoupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced biphenyl synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation. Homocoupling, the undesired self-coupling of reaction partners, is a persistent challenge that can significantly impact yield, purity, and overall efficiency. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize or eliminate this critical side reaction in your palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Homocoupling Issues

This section addresses specific problems related to homocoupling observed during biphenyl synthesis, providing probable causes and actionable solutions based on mechanistic principles.

Problem 1: Significant formation of boronic acid homocoupling product (Ar-Ar from Ar-B(OH)₂).

Scenario: You are performing a Suzuki-Miyaura coupling to synthesize a biphenyl derivative, but you observe a substantial amount of the symmetrical biaryl derived from your boronic acid starting material.

Probable Causes & Solutions:

  • Presence of Oxygen: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the oxidative homocoupling of the boronic acid.[4][5] This process reduces the Pd(II) species back to Pd(0), which can re-enter the desired catalytic cycle, but at the cost of consuming your boronic acid.[4]

    • Solution: Implement rigorous deoxygenation procedures.

      • Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

      • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Purge the reaction vessel by evacuating and backfilling with the inert gas three times before adding reagents.[1]

  • Use of Pd(II) Precatalysts without Efficient Reduction: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2][4] If this reduction is slow or inefficient, the Pd(II) can directly react with the boronic acid, leading to homocoupling.[4][5]

    • Solution:

      • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[5][6]

      • Pre-heat the Reaction Mixture: Pre-heating the reaction mixture containing the catalyst, base, and solvent before the addition of the boronic acid can sometimes facilitate a more efficient reduction of the Pd(II) precatalyst.[3]

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[7][8] Ligands that are not sufficiently electron-rich or sterically bulky may not promote the desired cross-coupling pathway efficiently, allowing competing side reactions like homocoupling to occur.

    • Solution: Screen a variety of phosphine ligands. Electron-rich and sterically hindered ligands, such as SPhos or XPhos, can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[9]

Problem 2: Formation of aryl halide homocoupling product (Ar'-Ar' from Ar'-X).

Scenario: In your cross-coupling reaction, you are observing the formation of a symmetrical biaryl derived from your aryl halide starting material.

Probable Causes & Solutions:

  • Inefficient Transmetalation: If the transmetalation step, where the organic group is transferred from the boron to the palladium center, is slow, the Ar'Pd(II)X intermediate can undergo side reactions.[7][10] In some cases, this can lead to pathways that result in homocoupling of the aryl halide.

    • Solution: Optimize the base and solvent system. The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[11][12]

      • Choice of Base: Stronger bases can sometimes accelerate transmetalation, but they can also promote side reactions. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often beneficial.[13]

      • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. Protic co-solvents, like water, are often used in Suzuki couplings to aid in the dissolution of the base and facilitate the formation of the active boronate species.[14]

  • Side Reactions of Organometallic Intermediates: In related cross-coupling reactions like Negishi (using organozinc reagents) or Stille (using organotin reagents), homocoupling of the aryl halide can also occur, though the mechanisms may differ. For instance, in Negishi coupling, the formation of biaryl side products can be influenced by the nature of the organozinc reagent and the reaction conditions.[15][16]

    • Solution: Careful control of reaction parameters is key.

      • Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

      • Stoichiometry: Using a slight excess of the organoboron or organozinc reagent can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in Suzuki-Miyaura reactions?

A1: The primary pathway for homocoupling involves the reaction of a Pd(II) species with two molecules of the boronic acid.[4][5] This is often initiated by the presence of an oxidant, like oxygen, which converts the active Pd(0) catalyst to Pd(II). The Pd(II) then undergoes a transmetalation with two boronic acid molecules, followed by reductive elimination to form the homocoupled biaryl product and regenerate Pd(0).

Q2: How does the choice of palladium precatalyst affect homocoupling?

A2: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle.[17] However, more stable and commonly used Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to Pd(0).[4] If this reduction is not efficient, the lingering Pd(II) can promote the homocoupling of the boronic acid as a side reaction.[4][5]

Q3: Can homocoupling occur with other cross-coupling reactions used for biphenyl synthesis?

A3: Yes, while most commonly discussed in the context of Suzuki coupling, homocoupling can be a side reaction in other cross-coupling methods as well.

  • Negishi Coupling (Organozinc reagents): Homocoupling can occur, and the choice of ligand is crucial for minimizing this side reaction.[18][19]

  • Stille Coupling (Organotin reagents): Homocoupling of the organotin reagent can be a significant issue, often promoted by oxygen or other oxidants.

Q4: Aside from homocoupling, what other common side reactions should I be aware of in Suzuki couplings?

A4: Two other prevalent side reactions are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[20] This is a common decomposition pathway for boronic acids, especially those that are electron-rich or contain certain heteroatoms, and can be promoted by aqueous or acidic conditions.[21][22][23]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur after oxidative addition, where the Ar'Pd(II)X intermediate reacts with a hydride source in the reaction mixture.[4]

Q5: Are there any general "best practices" to minimize homocoupling from the outset?

A5: Absolutely. A proactive approach is always best.

  • Always use high-purity, degassed solvents.

  • Maintain a strictly inert atmosphere throughout the reaction. [3]

  • Use fresh, high-quality catalysts and ligands. Phosphine ligands, in particular, can be susceptible to oxidation.[1]

  • Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. They are often more stable and less prone to side reactions like protodeboronation and homocoupling.[4]

  • Perform a small-scale screen of reaction parameters (base, ligand, solvent, temperature) to find the optimal conditions for your specific substrates.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa_complex Ar'Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition pd2 Pd(II)X₂ pd0->pd2 Oxidation transmetal_complex Ar'Pd(II)(Ar)L₂ oa_complex->transmetal_complex Transmetalation product Ar-Ar' (Desired Product) transmetal_complex->product Reductive Elimination product->pd0 ar_halide Ar'-X ar_halide->oa_complex boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate Activation homo_product Ar-Ar (Homocoupling) boronic_acid->homo_product base Base base->boronate boronate->transmetal_complex pd2->homo_product Homocoupling Pathway homo_intermediate ArPd(II)(X)L₂ homo_product->pd0 Reduction oxygen O₂ (Oxidant) oxygen->pd2

Caption: Suzuki-Miyaura cycle vs. the competing homocoupling pathway initiated by oxidation of the Pd(0) catalyst.

Experimental Protocol: Rigorous Deoxygenation of Reaction Solvent

This protocol details the "freeze-pump-thaw" method, a highly effective technique for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • High-vacuum line.

  • Dewar flask.

  • Liquid nitrogen.

  • Solvent to be degassed.

Procedure:

  • Preparation: Place the solvent in the Schlenk flask with a stir bar. Ensure the flask is no more than half full.

  • Freezing: Close the flask and immerse the bottom portion in a Dewar filled with liquid nitrogen. Allow the solvent to freeze completely. This may take 5-15 minutes depending on the solvent and volume.

  • Pumping: Once the solvent is frozen solid, open the flask to the high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thawing: Close the flask to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may observe bubbling as residual dissolved gases are released from the liquid phase.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure thorough deoxygenation.

  • Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use. The solvent is now ready to be transferred to your reaction vessel via cannula or a gas-tight syringe.

Data Summary: Impact of Reaction Conditions on Homocoupling

The following table summarizes the qualitative impact of key reaction parameters on the formation of boronic acid homocoupling byproducts.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strictly Inert (Argon/Nitrogen)Prevents oxidation of Pd(0) to the Pd(II) species that promotes homocoupling.[5][6]
Palladium Source Pd(0) precatalyst or highly active Pd(II) precatalyst systemAvoids accumulation of Pd(II) that can directly engage in homocoupling.[4]
Ligand Electron-rich, sterically bulky (e.g., Buchwald-type ligands)Accelerates the desired cross-coupling catalytic cycle, outcompeting the homocoupling side reaction.[24][25]
Base Optimized for substrate (often K₃PO₄, Cs₂CO₃)A base that is too weak may result in slow transmetalation, while an overly strong base can promote other side reactions.[13]
Temperature Lowest effective temperatureHigher temperatures can sometimes accelerate side reactions more than the desired reaction.

References

Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with steric hindrance during the synthesis of ortho-substituted biphenyls. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate this complex area of synthetic chemistry.

Introduction: The Challenge of Ortho-Substitution

The synthesis of biphenyls with substituents at the ortho positions presents a significant steric challenge. This hindrance can impede the crucial bond-forming steps in traditional cross-coupling reactions, leading to low yields, slow reaction rates, and undesired side products. For drug development professionals, successfully synthesizing these complex molecules is often critical, as the resulting atropisomers—stereoisomers arising from hindered rotation around a single bond—can exhibit unique and potent biological activities.[1][2][3] This guide will equip you with the knowledge to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl halide and an ortho-substituted boronic acid, but I'm getting very low to no yield of my desired biphenyl product. What are the likely causes and how can I fix this?

Answer: This is a classic problem when dealing with sterically demanding substrates in Suzuki-Miyaura couplings. The primary bottleneck is often the transmetalation or reductive elimination step in the catalytic cycle, both of which are sensitive to steric bulk.

Probable Causes & Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often not bulky or electron-donating enough to facilitate the coupling of sterically hindered partners.

    • Solution: Switch to specialized, bulky, and electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands are the industry standard for these challenging couplings.[4][5] Ligands such as SPhos, XPhos, and RuPhos have proven highly effective in promoting the synthesis of even tetra-ortho-substituted biaryls.[4] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[6]

  • Inefficient Precatalyst Activation: The active Pd(0) species may not be generated efficiently from standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, especially in the presence of bulky ligands.

    • Solution: Utilize well-defined palladium(II) precatalysts.[6][7] Buchwald's G3 or G4 precatalysts, for instance, are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which is crucial for hindered couplings.[6][7]

  • Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a very strong base can lead to side reactions like protodeboronation.[6]

    • Solution: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) is frequently a good choice.[8][9] The solvent should be able to dissolve all reactants and maintain a suitable temperature. Toluene, dioxane, and THF are common choices.[8][9]

  • Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions to overcome the higher activation energies.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Extended reaction times (24 hours or more) may also be necessary.[8][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the process, here is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps where steric hindrance can be problematic.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Product Biphenyl (Ar-Ar') Pd0->Product Product Formation PdII_Trans Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Trans Transmetalation (Ar'B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'B(OR)₂) Base Base caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Difficulty with Ullmann and Negishi Couplings

Question: I've switched to Ullmann or Negishi coupling to avoid boronic acids, but I'm still facing issues with synthesizing my tetra-ortho-substituted biphenyl. What should I consider?

Answer: While Ullmann and Negishi couplings offer alternatives, they come with their own set of challenges, especially when steric hindrance is high.

Ullmann Coupling:

  • Challenge: Traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), which can lead to low yields and side reactions.[11][12]

  • Troubleshooting:

    • Modern Ligands: Employ modern Ullmann protocols that use soluble copper catalysts with ligands like diamines or phenanthrolines to lower the reaction temperature and improve yields.[11]

    • Substrate Activation: The aryl halide should ideally be activated by electron-withdrawing groups to facilitate the reaction.[11]

    • Yield Comparison: Be aware that even with optimizations, yields for highly hindered substrates may be lower compared to a well-optimized Suzuki coupling.[8][10]

Negishi Coupling:

  • Challenge: The main drawback of the Negishi coupling is the need to prepare organozinc reagents, which can be sensitive to moisture and air.[13][14] However, it is a very powerful reaction for constructing sterically hindered C-C bonds.

  • Troubleshooting:

    • Highly Active Catalysts: The use of highly active catalyst systems is crucial. Catalyst systems derived from biphenyl-based monophosphine ligands have shown exceptional activity in forming tri- and tetra-ortho-substituted biaryls, even with deactivated aryl chlorides.[15]

    • Functional Group Tolerance: Palladium catalysts generally offer higher functional group tolerance than nickel catalysts in Negishi couplings.[13]

    • Reagent Preparation: Ensure your organozinc reagents are freshly prepared and handled under inert conditions to maintain their reactivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my sterically hindered coupling reaction?

A1: The choice of ligand is paramount. A good starting point is to screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos).[4] The optimal ligand will depend on the specific electronic and steric properties of your substrates. Computational studies suggest that either bulky ligands that hinder the stabilization of diphosphine palladium complexes or medium-sized ligands with high electron-withdrawing power can be effective.[16]

Q2: I'm trying to perform an atroposelective synthesis. What are the key considerations?

A2: Atroposelective synthesis, the selective formation of one atropisomer, is a significant challenge.[17] Key strategies include:

  • Chiral Ligands: Employing chiral ligands that can induce asymmetry during the C-C bond formation is a common approach. Chiral monophosphate and P-chiral monophosphorus ligands have been successfully used in asymmetric Suzuki-Miyaura couplings to produce tetra-ortho-substituted biaryls with good enantioselectivity.[18][19]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the coupling partners can direct the stereochemical outcome.

  • Kinetic Resolution: Resolving a racemic mixture of atropisomers using a chiral catalyst or reagent.

Q3: How can I confirm that I have synthesized atropisomers and determine their rotational stability?

A3: The presence and stability of atropisomers can be assessed using:

  • NMR Spectroscopy: Dynamic NMR (DNMR) can be used to measure the rotational barriers between atropisomers.[20] At low temperatures, you may observe distinct signals for the two isomers, which coalesce as the temperature is raised.

  • Chiral HPLC/GC: Chiral chromatography is an excellent method to separate and quantify atropisomers.[20][21] By monitoring the racemization of a separated enantiomer over time at a given temperature, the rotational barrier can be calculated. A free energy barrier of at least 93.5 kJ/mol at 300K is generally required for atropisomers to be stable enough for isolation at room temperature.[3]

Q4: Are there alternatives to palladium-based catalysts for these couplings?

A4: While palladium is the most common catalyst, other transition metals are being explored:

  • Nickel: Nickel catalysts can be a more cost-effective alternative and are sometimes more reactive for certain substrates, like aryl esters.[6] However, they may require higher catalyst loadings and harsher conditions.[6]

  • Copper: As mentioned, copper is the classic metal for Ullmann couplings.[11][12] Recent advances have identified novel ligands that enable copper-catalyzed C-N coupling of sterically hindered partners, suggesting potential for C-C couplings as well.[22]

  • Cobalt: Cobalt-catalyzed aerobic oxidative coupling has been used for the atroposelective synthesis of bridged terphenyls.[23][24]

Data Summary Tables

Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
LigandStructureKey FeaturesTypical Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-richGeneral purpose for hindered biaryls, heteroaryl couplings.[4]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulkyHighly challenging couplings, including tetra-ortho-substituted biaryls.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylElectron-rich, bulkyEffective for Negishi and Suzuki couplings with hindered substrates.[4]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylVery bulky and electron-donatingUseful for a range of challenging cross-coupling reactions.[4]
Table 2: Comparison of Cross-Coupling Reactions for Hindered Biphenyls
ReactionKey AdvantagesKey DisadvantagesTypical Conditions
Suzuki-Miyaura High functional group tolerance; commercially available reagents; non-toxic byproducts.[25]Protodeboronation of boronic acids can be a side reaction.Pd catalyst, bulky phosphine ligand, base (e.g., K₃PO₄), organic solvent, 80-120 °C.[8][9]
Ullmann Avoids organometallic reagents.Traditionally requires harsh conditions and stoichiometric copper; yields can be low for hindered substrates.[8][10][12]Cu catalyst (often with a ligand), high-boiling polar solvent, >150 °C (classic) or milder with modern methods.[11]
Negishi Highly reactive; excellent for hindered substrates.[15]Requires pre-formation of air/moisture-sensitive organozinc reagents.[13][14]Pd or Ni catalyst, phosphine ligand, anhydrous solvent, room temp to reflux.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

This protocol provides a starting point for the synthesis of a di-ortho-substituted biphenyl. Optimization of ligand, base, solvent, and temperature will likely be necessary.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Setup: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield in Hindered Biphenyl Synthesis Check_Ligand Is the ligand sufficiently bulky and electron-rich? (e.g., Buchwald-type) Start->Check_Ligand Change_Ligand Screen bulky ligands: SPhos, XPhos, RuPhos Check_Ligand->Change_Ligand No Check_Catalyst Is the Pd(0) source efficiently generating the active catalyst? Check_Ligand->Check_Catalyst Yes Change_Ligand->Check_Catalyst Use_Precatalyst Use a well-defined precatalyst (e.g., Buchwald G3/G4) Check_Catalyst->Use_Precatalyst No Check_Conditions Are the base, solvent, and temperature optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst->Check_Conditions Optimize_Conditions Screen bases (K₃PO₄, CsF) and increase temperature/ time Check_Conditions->Optimize_Conditions No Consider_Alternative Consider alternative coupling reactions (Negishi, Ullmann) Check_Conditions->Consider_Alternative Still Low Yield Success Improved Yield Optimize_Conditions->Success Consider_Alternative->Success caption Troubleshooting Workflow

Caption: Troubleshooting Workflow

References

Validation & Comparative

A Senior Scientist's Guide to the Mass Spectrometry Analysis of 1-Ethyl-2-phenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of 1-Ethyl-2-phenylbenzene (also known as 2-ethylbiphenyl), a biphenyl aromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind methodological choices, ensuring a robust and validated analytical approach. We will explore how the selection of ionization techniques and mass analyzers fundamentally shapes the resulting data and the structural insights that can be derived.

Introduction to this compound

This compound (C₁₄H₁₄, Molecular Weight: 182.26 g/mol ) is a semi-volatile organic compound.[1] Accurate identification and quantification of such aromatic hydrocarbons are critical in various fields, including environmental monitoring, chemical synthesis quality control, and toxicology. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2][3] This guide compares the primary ionization methods and mass analyzers to equip the modern scientist with the expertise to select the optimal analytical strategy for this compound.

Part 1: A Comparative Analysis of Ionization Techniques

The ionization process is the heart of the mass spectrometry experiment.[4] It is the step where the neutral analyte molecule is converted into a charged ion, making it manipulable by the electric and magnetic fields of the mass analyzer. The choice of ionization method dictates the nature of the mass spectrum, influencing both the abundance of the molecular ion and the extent of fragmentation. For a semi-volatile, non-polar compound like this compound, the most relevant gas-phase ionization techniques are Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI).

1.1 Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize analyte molecules.[5] The energetic collision knocks a valence electron from the molecule, producing a radical cation (M⁺•).[6][7] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[8]

  • Causality & Field Insights: The 70 eV standard is used because it maximizes the ionization cross-section for most organic molecules and produces stable, reproducible fragmentation patterns.[7] This reproducibility is the cornerstone of spectral library matching. For this compound, EI will generate a characteristic "fingerprint" spectrum, which is invaluable for unambiguous identification by comparing it against databases like the NIST Mass Spectral Library.[9] However, the high energy can sometimes lead to the complete disappearance of the molecular ion peak, complicating the determination of molecular weight for unknown compounds.[6][8]

1.2 Chemical Ionization (CI): Unambiguous Molecular Weight Determination

In contrast to EI, Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation.[10][11] In CI, a reagent gas (e.g., methane or ammonia) is introduced in large excess and ionized by the electron beam.[12] These primary reagent ions then undergo reactions to form more stable secondary ions (like CH₅⁺ from methane), which ionize the analyte molecules through gentle proton transfer reactions, typically forming a protonated molecule, [M+H]⁺.[11][13]

  • Causality & Field Insights: The key to CI is the controlled, low-energy nature of the ion-molecule reaction.[4] This preserves the integrity of the analyte molecule, leading to a spectrum dominated by the [M+H]⁺ ion. This makes CI the ideal choice when the primary goal is to confirm the molecular weight of this compound (which would appear at m/z 183). The choice of reagent gas allows for a degree of control over the process; methane is a stronger proton donor and may induce slightly more fragmentation than isobutane or ammonia, which are used for even "softer" ionization.[11]

1.3 Photoionization (PI): A Tunable, Soft Ionization Alternative

Photoionization uses photons from a high-energy ultraviolet lamp to ionize the analyte.[14] A molecule is ionized if the photon energy exceeds its ionization potential (IP).[15] This method is also considered a soft ionization technique and is particularly sensitive for aromatic compounds like this compound, which have accessible π-bonding electrons.

  • Causality & Field Insights: PI offers an advantage of selectivity. By using a lamp with a specific energy (e.g., 10.6 eV), one can selectively ionize compounds with IPs below this threshold while leaving common background matrix components like water or nitrogen un-ionized.[14] For this compound, PI would be expected to produce a strong molecular ion (M⁺• at m/z 182) with minimal fragmentation, making it a powerful tool for quantitative analysis in complex matrices where chemical noise is a concern.[16]

Data Summary: Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Chemical Ionization (CI)Photoionization (PI)
Principle High-energy electron bombardment[5]Ion-molecule reactions with reagent gas[10]Ionization by high-energy photons[14]
Ionization Type Hard[17]Soft[12]Soft[16]
Primary Ion M⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)M⁺• (Radical Cation)
Fragmentation Extensive, provides structural "fingerprint"[6]Minimal, preserves molecular ion[11]Minimal to moderate
Primary Use Case Structural Elucidation & Library Matching[18]Molecular Weight Confirmation[11]Selective & Sensitive Quantitation[19]
Key Advantage Reproducible, library searchable spectraStrong molecular ion peakHigh sensitivity for aromatics, matrix selectivity
Key Limitation Molecular ion can be weak or absent[8]Limited structural informationDependent on analyte's ionization potential
Part 2: Fragmentation Pathways of this compound under EI

Understanding the fragmentation patterns observed in an EI mass spectrum is crucial for structural confirmation.[20] The fragmentation of the this compound molecular ion (m/z 182) is governed by the formation of the most stable possible carbocations. The most common fragmentations for alkyl-substituted aromatic rings involve cleavage at the benzylic position.[21]

Predicted Key Fragments:
  • Loss of a Methyl Radical (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl ring, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable secondary benzylic carbocation at m/z 167 . This is often the base peak in the spectrum of similar compounds.

  • Formation of the Benzyl/Tropylium Ion: Cleavage of the bond between the two phenyl rings is less likely, but fragments characteristic of the aromatic moieties are expected. The formation of the highly stable tropylium ion ([C₇H₇]⁺) via rearrangement of a benzyl cation is a hallmark of many aromatic compounds, producing a strong signal at m/z 91 .[21]

  • Phenyl Cation: The presence of a phenyl cation ([C₆H₅]⁺) at m/z 77 is also common, resulting from the cleavage of the bond connecting the two rings.[22]

Logical Diagram: Predicted EI Fragmentation of this compound

Fragmentation M This compound M+• m/z = 182 F1 [M - CH3]+ m/z = 167 (Base Peak) M->F1 - •CH3 F2 [C7H7]+ m/z = 91 (Tropylium Ion) M->F2 - •C7H7 F3 [C6H5]+ m/z = 77 (Phenyl Cation) F2->F3 - CH2

Caption: Predicted major fragmentation pathways for this compound under EI.

Table of Expected Fragments
m/zProposed Fragment IonFormulaComments
182Molecular Ion[C₁₄H₁₄]⁺•The intact radical cation.
167[M - CH₃]⁺[C₁₃H₁₁]⁺Loss of a methyl radical via benzylic cleavage. Expected to be the base peak.
91Tropylium Ion[C₇H₇]⁺A common and very stable fragment from aromatic compounds.
77Phenyl Cation[C₆H₅]⁺Indicates the presence of an unsubstituted phenyl group.
Part 3: Selecting the Right Mass Analyzer

While the ion source determines what ions are formed, the mass analyzer separates them based on their mass-to-charge ratio (m/z).[23] The choice of analyzer impacts resolution, mass accuracy, sensitivity, and speed.[24]

Comparative Overview of Mass Analyzers
Analyzer TypeResolution & Mass AccuracyScan SpeedCost & ComplexityBest Application for this compound
Quadrupole Low-Medium (~2,000) / Low Accuracy (unit mass)[25]Very FastLow / SimpleRoutine quantitative analysis (SIM mode), GC-MS coupling.[24]
Time-of-Flight (TOF) High (~10,000-40,000) / High Accuracy (<5 ppm)[26]Very FastMedium / ModerateAccurate mass measurement for formula confirmation, screening in complex matrices.
Orbitrap Very High (>100,000) / Very High Accuracy (<2 ppm)[27]SlowerHigh / ComplexUnambiguous formula confirmation, resolving interferences in highly complex samples.[27]
  • Expert Recommendation: For routine identification and quantification, a Quadrupole analyzer is robust, cost-effective, and provides sufficient performance, especially when using library-searchable EI spectra.[25] For research applications requiring the unambiguous identification of unknowns in a complex matrix or precise structural confirmation, a Q-TOF or Orbitrap system is superior.[26] The high mass accuracy they provide allows for the confident determination of the elemental formula (C₁₄H₁₄) from the measured exact mass, a self-validating step that goes beyond simple library matching.[28]

Part 4: Validated Experimental Protocols

A trustworthy protocol must be detailed and reproducible. The following GC-MS method is designed for the robust analysis of this compound.

Workflow Diagram: GC-MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution (in Dichloromethane) GC GC Separation Sample->GC Injection MS MS Ionization & Detection GC->MS Process Spectrum Analysis (Library Search / Formula ID) MS->Process Result Compound ID & Quantitation Process->Result

Caption: General experimental workflow for the GC-MS analysis of this compound.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in pesticide-grade dichloromethane to a final volume of 10 mL to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 7890 GC or equivalent.[29]

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Method A: Electron Ionization (for Identification & Quantitation)

      • Ion Source: EI

      • Source Temperature: 230 °C

      • Electron Energy: 70 eV[3]

      • Mass Analyzer: Quadrupole

      • Scan Range: m/z 40-400

      • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation (Monitor ions: m/z 182, 167, 91).

    • Method B: Chemical Ionization (for Molecular Weight Confirmation)

      • Ion Source: CI

      • Source Temperature: 200 °C

      • Reagent Gas: Methane at a pressure of ~1 Torr.

      • Electron Energy: 100-150 eV (to ionize reagent gas).

      • Mass Analyzer: Quadrupole

      • Scan Range: m/z 80-250

  • Data Analysis and Validation:

    • Identification (EI): Process the full scan data. Perform a library search against the NIST/Wiley database. A match factor > 800 is considered a good putative identification.[9]

    • Identification (High-Resolution MS): For TOF or Orbitrap data, extract the exact mass for the molecular ion. Use software to calculate the elemental formula (should confirm C₁₄H₁₄ within < 5 ppm mass error).

    • Confirmation (CI): Verify the presence of the [M+H]⁺ ion at m/z 183.

    • Quantitation: Using the calibration standards, generate a linear regression curve based on the peak area of the primary quantifying ion (m/z 167 in EI-SIM mode). The curve must have a correlation coefficient (R²) > 0.995 for a validated quantitative method.

References

FTIR spectroscopy for identifying functional groups in biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to FTIR Spectroscopy for Identifying Functional Groups in Biphenyls: A Comparative Analysis for Researchers

Introduction: The Biphenyl Scaffold in Modern Chemistry

Biphenyls, characterized by two interconnected phenyl rings, represent a privileged structural motif in medicinal chemistry, materials science, and drug development. Their unique conformational flexibility and ability to engage in various intermolecular interactions make them a cornerstone for designing liquid crystals, advanced polymers, and potent pharmaceutical agents. The biological activity and material properties of biphenyl derivatives are critically dependent on the nature and position of functional groups attached to the biphenyl core. Therefore, the precise identification of these functional groups is a non-negotiable step in quality control, structural elucidation, and mechanistic studies.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of Fourier Transform Infrared (FTIR) spectroscopy for the robust identification of functional groups in biphenyl-containing molecules. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore the vibrational signatures of the core biphenyl structure, delve into the specific frequencies of key substituents, and provide a practical workflow for analysis. Furthermore, this guide will objectively compare FTIR with alternative techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the data and logical framework needed to select the most appropriate analytical tool for your research needs.

Pillar 1: Understanding the Vibrational Fingerprint of Biphenyls with FTIR

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1][2] For a biphenyl molecule, this fingerprint is a superposition of the vibrations from the aromatic rings and any attached functional groups.

The Core Biphenyl Spectrum: A Baseline for Analysis

Before identifying substituents, it is crucial to understand the inherent spectral features of the unsubstituted biphenyl scaffold. These peaks serve as a baseline and are present in virtually all derivatives.

  • Aromatic C-H Stretch: Strong, sharp bands appearing above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. These correspond to the stretching of the C-H bonds on the phenyl rings.[3]

  • Aromatic C=C Stretch (In-Ring): A series of sharp, medium-to-strong intensity bands in the 1620-1450 cm⁻¹ region.[4][5] Two prominent peaks are often observed around 1600 cm⁻¹ and 1480 cm⁻¹. These are characteristic of the stretching vibrations within the benzene rings.

  • C-H Out-of-Plane Bending (OOP): Strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the phenyl rings. For unsubstituted biphenyl, a strong band around 735 cm⁻¹ is typical.[5]

Decoding Functional Groups: Key Spectral Shifts

The true power of FTIR lies in its ability to detect functional groups, which introduce new, characteristic absorption bands. The electronic effects of these groups can also subtly shift the baseline biphenyl peaks.

Functional GroupClass of CompoundCharacteristic VibrationWavenumber Range (cm⁻¹)Appearance & Notes
-OH Hydroxybiphenyls (Phenols)O-H Stretch3600-3200Strong, very broad band. The broadening is a direct result of intermolecular hydrogen bonding.[6][7]
C-O Stretch1260-1180Strong and sharp. Its position can help distinguish it from aliphatic alcohols.[6]
-NH₂ Aminobiphenyls (Anilines)N-H Stretch3500-3300Two sharp bands for a primary amine (-NH₂), representing asymmetric and symmetric stretches.[5][8]
N-H Bend (Scissoring)1650-1580Medium to strong intensity, can sometimes overlap with C=C ring stretches.[8]
-NO₂ NitrobiphenylsAsymmetric NO₂ Stretch1570-1500Very strong, sharp absorption. One of the most characteristic bands in an IR spectrum.[8][9]
Symmetric NO₂ Stretch1370-1300Strong, sharp absorption.[8][9]
-C=O Biphenyl Ketones / AldehydesC=O Stretch1700-1660Strong, sharp band. Conjugation with the phenyl ring lowers the frequency from a typical ketone (~1715 cm⁻¹).
-COOH Biphenyl Carboxylic AcidsO-H Stretch3300-2500Extremely broad band, often obscuring the C-H stretching region, due to strong hydrogen-bonded dimerization.
C=O Stretch1725-1680Strong and often broader than a ketone C=O stretch.

Pillar 2: A Self-Validating Experimental Protocol for Biphenyl Analysis

Trustworthy data originates from a robust and validated methodology. The following protocol outlines a standard procedure for analyzing a solid biphenyl sample using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique requiring minimal sample preparation.

Step-by-Step Workflow for ATR-FTIR Analysis
  • System Preparation & Validation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, using a non-abrasive wipe.

    • Validation Check: Run a performance verification with a polystyrene standard to confirm wavenumber accuracy.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans).

    • Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. The software subtracts this background from the sample spectrum, ensuring that the resulting data is solely from the sample itself.

  • Sample Application:

    • Place a small amount of the solid biphenyl sample (enough to cover the crystal, typically 1-2 mg) directly onto the ATR crystal.

    • Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary cause of poor-quality, low-intensity spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background (e.g., 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing & Interpretation:

    • The software will automatically perform the background subtraction.

    • Use the spectral analysis tools to label significant peaks.

    • Compare the observed peak positions with the reference table above and spectral databases to identify the functional groups present.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a suitable solvent to prepare for the next measurement.

Visualizing the Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental process.

FTIR_Workflow cluster_prep 1. Preparation & Validation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Cleanup Start System Warm-up & Crystal Cleaning Validate Run Polystyrene Standard Start->Validate Background Collect Background Spectrum (Empty ATR) Validate->Background Sample Apply Sample & Apply Pressure Background->Sample Collect Collect Sample Spectrum Sample->Collect Process Automatic Background Subtraction Collect->Process Interpret Peak Labeling & Functional Group ID Process->Interpret Clean Clean ATR Crystal Interpret->Clean Clean->Start Ready for next sample Decision_Tree Start What is the primary analytical goal? Q1 Do I need to quickly identify common functional groups (-OH, C=O, -NH2)? Start->Q1 A1_Yes Use FTIR Spectroscopy Q1->A1_Yes Yes A1_No More complex structural information needed Q1->A1_No No Q2 Is the sample in an aqueous solution OR do I need information on symmetric bonds (e.g., C=C backbone)? A1_No->Q2 A2_Yes Use Raman Spectroscopy Q2->A2_Yes Yes A2_No Need definitive connectivity & positional information Q2->A2_No No Q3 Do I need to determine the exact atom-to-atom connectivity and the precise substitution pattern (o, m, p)? A2_No->Q3 A3_Yes Use NMR Spectroscopy Q3->A3_Yes Yes A3_No Consider a combination of techniques for full characterization. Q3->A3_No No

References

A Comparative Guide for the Modern Chemist: Navigating the Landscape of Cross-Coupling Reactions with Suzuki Coupling as a Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

In the arsenal of the contemporary synthetic chemist, palladium-catalyzed cross-coupling reactions represent a paradigm shift in the art of molecule building. These transformative methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds have accelerated discoveries in fields ranging from medicinal chemistry to materials science. Among these, the Suzuki-Miyaura coupling has garnered immense popularity for its versatility and environmentally benign nature. However, a nuanced understanding of its strengths and weaknesses relative to other prominent cross-coupling reactions is paramount for strategic and efficient synthesis design.

This guide offers a comprehensive, in-depth comparison of the Suzuki coupling with other cornerstone cross-coupling reactions, namely the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. We will explore the mechanistic intricacies, substrate compatibility, and practical considerations of each, substantiated by experimental data and authoritative references, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

First introduced in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] Its widespread adoption can be attributed to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[2][3]

Core Mechanism and Critical Parameters

The catalytic cycle of the Suzuki coupling is characterized by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)Ln Pd(0) Catalyst R1-Pd(II)Ln-X Pd(II) Intermediate Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 Diorganopalladium(II) Complex R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination R1-R2 Coupled Product R1-Pd(II)Ln-R2->R1-R2

Figure 1: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, enhancing its nucleophilicity for the crucial transmetalation step.[4] While this is generally a mild requirement, it can be a limitation for base-sensitive substrates.[5][6]

A Head-to-Head Comparison of Cross-Coupling Titans

The selection of an optimal cross-coupling reaction is dictated by the specific synthetic challenge at hand. The following table provides a comparative overview of the Suzuki coupling and its alternatives.

ReactionCoupling PartnersCatalyst SystemKey AdvantagesKey Limitations
Suzuki-Miyaura Organoboron & Organohalide/TriflatePdMild conditions, high functional group tolerance, low toxicity of reagents, commercially available starting materials.[2][7]Requires a base which can be problematic for sensitive substrates; potential for protodeboronation.[5][6]
Heck Alkene & Organohalide/TriflatePdAtom economical, excellent for forming C-C bonds with alkenes, can be performed intramolecularly.[8][9]Often requires higher temperatures, regioselectivity can be challenging to control.[8]
Stille Organotin & Organohalide/TriflatePdExcellent functional group tolerance, often proceeds under neutral conditions.[10][11]High toxicity of organotin reagents and byproducts, which can be difficult to remove from the final product.[10][12]
Sonogashira Terminal Alkyne & Organohalide/TriflatePd/CuDirect formation of C(sp)-C(sp2) bonds, mild reaction conditions.[13][14]Requires a copper co-catalyst which can lead to alkyne homocoupling; can be sensitive to air.[15]
Buchwald-Hartwig Amine/Alcohol & Organohalide/TriflatePdPremier method for forming C-N and C-O bonds, broad substrate scope.[16][17][18]Requires specialized and often expensive ligands; can be sensitive to air and moisture.[19]

Table 1: A comparative summary of major palladium-catalyzed cross-coupling reactions.

The Heck Reaction: A Master of Olefin Functionalization

The Heck reaction, a pioneering discovery in palladium catalysis, facilitates the coupling of an unsaturated halide or triflate with an alkene.[20] It is a powerful tool for the synthesis of substituted alkenes and is lauded for its atom economy.[9][21]

Heck_Reaction Catalytic Cycle of the Heck Reaction Pd(0)Ln Pd(0) Catalyst R-Pd(II)Ln-X Pd(II) Intermediate Pd(0)Ln->R-Pd(II)Ln-X Oxidative Addition (R-X) Alkene_Complex Alkene Coordinated Complex R-Pd(II)Ln-X->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl Pd(II) Intermediate Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Sigma_Alkyl_Pd->Pd(0)Ln β-Hydride Elimination Substituted_Alkene Product Sigma_Alkyl_Pd->Substituted_Alkene

Figure 2: A simplified representation of the Heck reaction catalytic cycle.

Representative Experimental Protocol: Heck Reaction

To a solution of iodobenzene (1.0 mmol) and styrene (1.2 mmol) in acetonitrile (5 mL) is added palladium acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol). The mixture is heated to 80 °C for 4 hours. After cooling, the reaction is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield stilbene.

The Stille Coupling: Broad Scope with a Toxic Footprint

The Stille coupling employs organotin reagents to couple with organohalides or triflates.[12] Its primary advantage lies in its remarkable tolerance for a wide range of functional groups, as organotin compounds are relatively inert.[11] However, the significant toxicity of organotin reagents necessitates careful handling and rigorous purification to remove tin byproducts.[10][12]

Stille_Coupling Catalytic Cycle of the Stille Coupling Pd(0)Ln Pd(0) Catalyst R1-Pd(II)Ln-X Pd(II) Intermediate Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 Diorganopalladium(II) Complex R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (R2-SnR3) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination R1-R2 Coupled Product R1-Pd(II)Ln-R2->R1-R2

Figure 3: A simplified representation of the Stille coupling catalytic cycle.

The Sonogashira Coupling: A Direct Route to Alkynes

The Sonogashira coupling is the go-to method for the synthesis of C(sp)-C(sp2) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[13][14] A hallmark of this reaction is the use of a copper(I) co-catalyst, which facilitates the key transmetalation step.[22] While generally mild, a common side reaction is the homocoupling of the alkyne.[15]

Sonogashira_Coupling Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R1-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-C≡CR2 R1-Pd(II)Ln-C≡CR2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-C≡CR2 Transmetalation R1-Pd(II)Ln-C≡CR2->Pd(0)Ln Reductive Elimination R1-C≡CR2 R1-C≡CR2 R1-Pd(II)Ln-C≡CR2->R1-C≡CR2 Product Cu(I)X Cu(I)X Cu-C≡CR2 Cu-C≡CR2 Cu(I)X->Cu-C≡CR2 Deprotonation (R2-C≡CH, Base) Cu-C≡CR2->R1-Pd(II)Ln-X Cu-C≡CR2->Cu(I)X

Figure 4: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.

The Buchwald-Hartwig Amination: The Gateway to C-N and C-O Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and aryl ethers, which are ubiquitous motifs in pharmaceuticals.[16][19][23] This reaction couples an amine or alcohol with an aryl halide or triflate. Its success often hinges on the use of specialized, bulky phosphine ligands that facilitate the crucial reductive elimination step.

Buchwald_Hartwig_Amination Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)Ln Pd(0) Catalyst Ar-Pd(II)Ln-X Pd(II) Intermediate Pd(0)Ln->Ar-Pd(II)Ln-X Oxidative Addition (Ar-X) Amido_Alkoxo_Complex Amido/Alkoxo Complex Ar-Pd(II)Ln-X->Amido_Alkoxo_Complex Amine/Alcohol Coordination & Deprotonation Amido_Alkoxo_Complex->Pd(0)Ln Reductive Elimination Ar-Nu Product (Ar-NR2 or Ar-OR) Amido_Alkoxo_Complex->Ar-Nu

Figure 5: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura coupling rightfully holds its place as a cornerstone of modern organic synthesis due to its broad applicability and favorable environmental profile. However, a comprehensive understanding of the available cross-coupling methodologies is essential for the discerning chemist. For olefin synthesis, the Heck reaction offers an atom-economical solution. When faced with highly functionalized substrates and the ability to manage toxic byproducts, the Stille coupling remains a viable option. The Sonogashira reaction provides a direct and efficient pathway to alkynes. Finally, for the crucial construction of C-N and C-O bonds, the Buchwald-Hartwig amination is unparalleled. The judicious selection of the appropriate cross-coupling reaction, guided by the principles outlined in this guide, will undoubtedly lead to more elegant and efficient synthetic strategies.

References

A Comparative Guide to the Reactivity of 1-Ethyl-2-phenylbenzene and 4-ethylbiphenyl: A Steric vs. Electronic Tug-of-War

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and materials science, seemingly minor structural variations between isomers can lead to profound differences in chemical behavior, biological activity, and material properties. This guide provides an in-depth comparative analysis of two such structural isomers: 1-Ethyl-2-phenylbenzene and 4-ethylbiphenyl. While both molecules share the same molecular formula (C₁₄H₁₄) and possess an ethyl-substituted biphenyl framework, the positional difference of the ethyl group—ortho versus para—creates a fascinating case study in the interplay of steric hindrance and electronic effects that governs their reactivity.

For researchers synthesizing complex molecules, understanding these nuances is paramount. The choice between an ortho- or para-substituted building block can dictate reaction yields, influence the regiochemical outcome of subsequent transformations, and ultimately determine the feasibility of a synthetic route. This document dissects the structural and electronic characteristics of each isomer to provide a predictive framework for their behavior in common organic reactions, with a primary focus on electrophilic aromatic substitution.

Structural and Physicochemical Properties: The Foundation of Divergent Reactivity

The fundamental difference between this compound and 4-ethylbiphenyl lies in the spatial arrangement of their substituents, which directly impacts their physical properties and molecular conformation.

  • This compound (o-Ethylbiphenyl): Features adjacent ethyl and phenyl groups on one of the aromatic rings.[1][2] This ortho arrangement forces the two phenyl rings to twist out of planarity to a significant degree to alleviate severe steric repulsion between the ethyl group and the hydrogen atoms on the second ring.

  • 4-ethylbiphenyl (p-Ethylbiphenyl): The ethyl group is positioned at the para position, opposite the phenyl substituent.[3][4][5] This arrangement minimizes steric interactions, allowing for greater rotational freedom around the biphenyl single bond and a more planar average conformation compared to its ortho counterpart.

This core structural divergence is reflected in their physical properties, as summarized below.

PropertyThis compound4-ethylbiphenyl
Molecular Formula C₁₄H₁₄C₁₄H₁₄
Molecular Weight 182.26 g/mol [1][2]182.26 g/mol [3][4]
CAS Number 1812-51-7[1][2]5707-44-8[3][4]
Boiling Point 298.5°C at 760 mmHg[1]~283-285 °C (Boiling point data for the para isomer is less consistently reported but generally understood to be slightly lower than the ortho isomer)
Melting Point -6.0 °C[2]~34-36 °C
Appearance Liquid at room temperatureCrystalline solid at room temperature

A Tale of Two Isomers: Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and serves as the ideal framework for comparing the reactivity of these two isomers.[6] The outcome of an EAS reaction is governed by the directing and activating/deactivating nature of the substituents already present on the ring.

Electronic Effects: A Shared Influence

Both the ethyl and phenyl substituents play a role in modulating the electron density of the aromatic rings.[7][8][9]

  • Ethyl Group: As an alkyl group, it is an electron-donating group (EDG) through a combination of the inductive effect (+I) and hyperconjugation.[10] This increases the nucleophilicity of the ring it is attached to, making it activated towards electrophilic attack. It is an ortho, para-director .

  • Phenyl Group: The phenyl group has a dual electronic nature. It is electron-withdrawing through induction (-I) due to the higher sp² character of its carbons but can be electron-donating through resonance (+M). In the context of EAS, it generally acts as a weak deactivator but is also an ortho, para-director .

Steric Effects: The Great Divider

The critical distinction in reactivity arises from steric hindrance.[11][12]

  • In 4-ethylbiphenyl , the substituents are far apart, and the positions on both rings are relatively unhindered and accessible to incoming electrophiles.

  • In This compound , the proximity of the bulky ethyl and phenyl groups creates a sterically congested environment. This "shielding" effect dramatically hinders the approach of an electrophile to the positions adjacent to these groups, particularly on the substituted ring.

Regioselectivity: Predicting the Site of Attack

The combination of electronic directing effects and steric hindrance leads to vastly different predictions for the regiochemical outcomes of EAS reactions.

Logical Diagram: Predicted Regioselectivity in Electrophilic Aromatic Substitution

G cluster_0 4-ethylbiphenyl Reactivity cluster_1 This compound Reactivity a 4-ethylbiphenyl b Ethyl-Substituted Ring (Activated, o,p-directing) a->b c Unsubstituted Ring (Weakly Deactivated, o,p-directing) a->c d Positions ortho to Ethyl Group (C2, C6) MAJOR PRODUCTS b->d Sterically accessible e Position para to Phenyl Group (C4') MAJOR PRODUCT c->e Sterically favored f Positions ortho to Phenyl Group (C2', C6') MINOR PRODUCTS c->f Sterically less favored g This compound h Substituted Ring (Activated, o,p-directing) g->h i Unsubstituted Ring (Weakly Deactivated, o,p-directing) g->i j Positions C4, C5 (para to substituents) LIKELY PRODUCTS h->j Sterically accessible k Positions C3, C6 (ortho to substituents) SEVERELY HINDERED VERY MINOR/NO PRODUCTS h->k Steric hindrance dominates l Position para to attachment point (C4') MAJOR PRODUCT i->l Sterically favored

Caption: Predicted sites of electrophilic attack for the two isomers.

Analysis for 4-ethylbiphenyl:

  • Ring A (Ethyl-substituted): The ethyl group strongly activates this ring and directs incoming electrophiles to the two ortho positions (C2, C6), as the para position is blocked. These products are expected to form in significant amounts.

  • Ring B (Unsubstituted): The ethylphenyl substituent directs attack to the ortho (C2', C6') and para (C4') positions. Due to steric preference, substitution at the C4' position is highly favored over the C2'/C6' positions.

Analysis for this compound:

  • Ring A (Substituted): While activated by the ethyl group, the steric clash between the adjacent substituents is the dominant factor. The positions ortho to the ethyl group (C3) and ortho to the phenyl group (C6) are severely hindered. Therefore, substitution on this ring, if it occurs, will be sluggish and favor the less-hindered C4 and C5 positions.

  • Ring B (Unsubstituted): This ring is the most probable site of reaction. The (2-ethylphenyl) group directs attack to its own ortho and para positions. The para position (C4') is sterically unencumbered and will be the overwhelmingly major site of substitution.

Experimental Protocol: Comparative Nitration

To empirically validate the principles discussed, a comparative nitration experiment can be performed. This protocol provides a self-validating system where the product distribution directly reflects the inherent reactivity of each isomer.

Objective:

To synthesize, isolate, and characterize the mononitrated products of this compound and 4-ethylbiphenyl to compare their relative reactivity and regioselectivity.

Materials:
  • This compound

  • 4-ethylbiphenyl

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • GC-MS and ¹H NMR for analysis

Diagram: Experimental Workflow for Comparative Nitration

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Analysis start Dissolve Substrate (Isomer A or B) in DCM addition Slowly add Nitrating Mixture to Substrate Solution at 0°C start->addition reagents Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0°C reagents->addition quench Quench reaction with ice water addition->quench extract Extract with DCM quench->extract wash Wash organic layer with Sat. NaHCO₃ solution extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze crude product by GC-MS and ¹H NMR concentrate->analysis characterize Identify and quantify regioisomers analysis->characterize

Caption: Step-by-step workflow for the comparative nitration experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate flasks, dissolve 1.0 g of this compound and 1.0 g of 4-ethylbiphenyl in 20 mL of DCM each. Cool both flasks in an ice bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add 1.5 mL of concentrated H₂SO₄ to 1.0 mL of fuming HNO₃.

  • Reaction: Add the cold nitrating mixture dropwise to each of the substrate solutions over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Stir the reactions at 0°C for 1 hour. Monitor the reaction progress by TLC or GC-MS if possible. A significantly slower consumption of the starting material is expected for this compound.

  • Work-up: Carefully pour each reaction mixture into a beaker containing 50 g of crushed ice. Separate the organic layer and wash it sequentially with 25 mL of cold water and 25 mL of saturated NaHCO₃ solution.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

  • Analysis: Analyze the crude products using GC-MS to determine the number of isomers and their relative abundance. Use ¹H NMR to confirm the substitution patterns of the major products.

Predicted Experimental Outcomes
SubstratePredicted Major Product(s)Predicted Minor Product(s)Expected Reactivity
4-ethylbiphenyl 4-ethyl-4'-nitrobiphenyl, 2-ethyl-4'-nitrobiphenyl2-nitro-4-ethylbiphenylHigh
This compound 1-ethyl-2-(4'-nitrophenyl)benzeneProducts from substitution on the substituted ringLow

Conclusion for the Field Professional

The comparative analysis of this compound and 4-ethylbiphenyl offers a clear and compelling illustration of a fundamental principle in organic chemistry: steric effects can often override electronic effects in directing chemical reactivity.

  • 4-ethylbiphenyl behaves as a classical activated biphenyl system. Its reactivity is high, and its substitution patterns are primarily governed by the well-understood electronic directing effects of its substituents, leading to a predictable mixture of products.

  • This compound is a sterically encumbered molecule. Its reactivity towards electrophiles is significantly attenuated, and the regiochemical outcome is almost exclusively dictated by steric accessibility. The most likely reaction site is the least hindered position on the unsubstituted ring.

For the medicinal chemist or materials scientist, this means that this compound is an excellent substrate for cleanly functionalizing the second phenyl ring at the 4'-position while leaving the substituted ring untouched. Conversely, 4-ethylbiphenyl should be chosen when functionalization of the ethyl-bearing ring is desired, with the acknowledgment that a mixture of isomers is likely. This predictive understanding is crucial for designing efficient and selective synthetic strategies, saving valuable research time and resources.

References

A Senior Application Scientist's Guide to Analytical Methods for Determining the Purity of Synthesized Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. Biphenyls and their derivatives are a critical class of compounds, frequently appearing as key structural motifs in pharmaceuticals and advanced materials. Their synthesis can often result in a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1][2] The accurate identification and quantification of these impurities are not merely procedural; they are essential for ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of synthesized biphenyls. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure the generation of reliable and defensible data.

The Regulatory Landscape: Understanding Impurity Thresholds

Before delving into the analytical techniques, it is crucial to understand the regulatory framework that governs impurity levels in drug substances. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted globally. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][3][4]

  • Reporting Threshold: The level at which an impurity must be reported.[2][5]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[2][5]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[1][2][4]

These thresholds are dependent on the maximum daily dose of the drug and underscore the necessity for highly sensitive and accurate analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and high sensitivity.[6] It is particularly well-suited for non-volatile and thermally unstable compounds, which is often the case for complex biphenyl derivatives.[7][8]

Principle and Rationale

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][8] For biphenyls, which are generally non-polar to moderately polar, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (e.g., C18 or a biphenyl-specific phase) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9][10] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.

The choice of a biphenyl stationary phase can offer unique selectivity for aromatic compounds like biphenyls due to potential π-π interactions, which can improve the resolution of closely related isomers or impurities.[9][10]

Experimental Protocol: Purity Determination of a Synthesized Biphenyl by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: A reversed-phase column, such as an Ascentis Express Biphenyl (100 mm x 2.1 mm, 2.7-µm), is recommended for enhanced selectivity.[9] A C18 column is also a suitable alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic modifier helps to suppress the ionization of any phenolic hydroxyl groups, leading to better peak shapes.[10]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized biphenyl compound.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm, or the λmax of the biphenyl of interest as determined by DAD.

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main biphenyl peak as a percentage of the total peak area (% Area).

    • Identify and quantify any impurities relative to the main peak.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution in Volatile Solvent) injection Vaporization & Injection sample_prep->injection gc_system GC System (Injector, Column, Oven) gc_system->injection separation Chromatographic Separation injection->separation ms_detection MS Detection (Ionization & Mass Analysis) separation->ms_detection tic Generate Total Ion Chromatogram (TIC) ms_detection->tic ms_spectra Mass Spectra Analysis & Impurity ID ms_detection->ms_spectra integration Peak Integration & Purity Calculation tic->integration QNMR_Logic decision decision start Start: Need Absolute Purity? select_std Select & Weigh Internal Standard start->select_std weigh_analyte Weigh Analyte start->weigh_analyte prepare_sample Co-dissolve in Deuterated Solvent select_std->prepare_sample weigh_analyte->prepare_sample acquire_nmr Acquire ¹H NMR Spectrum (Long Relaxation Delay) prepare_sample->acquire_nmr process_data Process Spectrum (Phase, Baseline, Integrate) acquire_nmr->process_data calculate_purity Calculate Purity using qNMR Equation process_data->calculate_purity check_purity Purity > 95%? calculate_purity->check_purity pass Result: High Purity check_purity->pass Yes fail Result: Further Purification Needed check_purity->fail No

References

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Three-Dimensional Structure in Biphenyl-Containing Molecules

Substituted biphenyls are a class of organic compounds that are ubiquitous in medicinal chemistry, materials science, and catalysis.[1] Their utility is intrinsically linked to their three-dimensional conformation, particularly the torsional or dihedral angle between the two phenyl rings. This conformation dictates the molecule's shape, polarity, and ability to interact with biological targets or other molecules. A critical concept in this context is atropisomerism , where restricted rotation around the single bond connecting the phenyl rings leads to stable, isolable stereoisomers.[1][2][3] The energy barrier to this rotation is highly dependent on the nature and size of the substituents, especially those in the ortho positions.[3][4][5] Understanding and controlling this three-dimensional arrangement is paramount for rational drug design and the development of novel materials.[6][7][8]

X-ray crystallography stands as the gold standard for unequivocally determining the solid-state conformation of substituted biphenyls.[6][7][8] It provides a high-resolution snapshot of the molecule's structure within a crystal lattice, offering precise measurements of bond lengths, bond angles, and the critical dihedral angle.[9] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography with other analytical techniques for the conformational analysis of substituted biphenyls. We will delve into the experimental workflow of single-crystal X-ray diffraction, discuss common challenges, and present case studies that underscore the power of this technique in advancing scientific discovery.

Comparative Analysis of Conformational Analysis Techniques

While X-ray crystallography provides definitive solid-state structural information, it is essential to understand its place among other analytical methods. Each technique offers unique advantages and limitations, and a multi-faceted approach often yields the most comprehensive understanding of a molecule's conformational landscape.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline lattice- Unambiguous determination of solid-state conformation. - High precision and accuracy of atomic coordinates. - Provides detailed information on intermolecular interactions and packing.- Requires a high-quality single crystal. - The conformation may be influenced by crystal packing forces. - Does not provide information on conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Through-space interactions (NOE/ROE) and scalar couplings provide information on internuclear distances and dihedral angles.- Provides information on the solution-state conformation and dynamics. - Can be used for a wide range of compounds without the need for crystallization. - Can be used to study conformational exchange.- Provides time-averaged structural information. - Interpretation can be complex for flexible molecules. - Less precise than X-ray crystallography for determining specific atomic coordinates.
Computational Modeling (e.g., DFT) Quantum mechanical or molecular mechanics calculations to predict low-energy conformations.- Provides insights into the relative energies of different conformers. - Can be used to predict rotational barriers. - Complements experimental data and aids in interpretation.- Accuracy is dependent on the level of theory and basis set used. - May not always accurately reflect the experimental reality, especially in the solid state. - Requires significant computational resources for high accuracy.
Circular Dichroism (CD) Spectroscopy Differential absorption of left- and right-circularly polarized light by chiral molecules.- Highly sensitive to the chirality and conformation of atropisomers. - Can be used to determine the absolute configuration of chiral biphenyls. - Provides information on conformational changes in solution.- Only applicable to chiral molecules. - Provides global conformational information rather than specific atomic details. - Interpretation often requires comparison with theoretical calculations.

The X-ray Crystallography Workflow for Substituted Biphenyls: A Step-by-Step Protocol

The journey from a synthesized substituted biphenyl compound to its three-dimensional structure is a meticulous process. Here, we outline the key steps, emphasizing the causality behind each experimental choice.

Crystal Growth: The Foundation of a Successful Structure Determination

Obtaining a high-quality single crystal is often the most challenging step in the entire workflow.[10] The choice of crystallization technique is critical and depends on the physicochemical properties of the compound.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. This is often the first method to be tried due to its simplicity.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization. This method allows for the screening of a wide range of conditions.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface leads to a gradual decrease in solubility and promotes crystal growth.

Pro-Tip: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is often ideal. Screening a variety of solvents with different polarities and boiling points is highly recommended.

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9]

  • Crystal Selection: A crystal with well-defined faces and no visible cracks or defects should be chosen under a microscope. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The crystal is typically mounted on a glass fiber or a cryoloop using a small amount of cryoprotectant oil to prevent it from drying out or being damaged by the X-ray beam. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell and crystal system. A data collection strategy is then devised to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors allow for rapid and efficient data collection.[9]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] For small molecules like substituted biphenyls, direct methods or Patterson methods are typically used to obtain an initial estimate of the phases and generate an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map. The atoms are identified and their positions are determined.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

workflow cluster_experiment Experimental Protocol cluster_analysis Data Analysis a Crystal Growth b Crystal Mounting a->b c Data Collection b->c d Structure Solution (Phase Problem) c->d e Model Building d->e f Structure Refinement e->f g 3D Molecular Structure f->g Final Structure

Caption: A generalized workflow for determining the three-dimensional structure of a substituted biphenyl compound using single-crystal X-ray diffraction.

Interpreting the Crystallographic Data of Substituted Biphenyls

The final output of a successful X-ray crystal structure determination is a set of atomic coordinates that define the molecule's three-dimensional structure. For substituted biphenyls, the most critical parameter is the dihedral angle between the two phenyl rings. This angle provides a quantitative measure of the twist between the rings and is a direct reflection of the steric and electronic effects of the substituents.

Table 1: Comparison of Dihedral Angles in Ortho-Substituted Biphenyls

CompoundOrtho-SubstituentDihedral Angle (°)Reference
Biphenyl-H~44° (gas phase)[4]
2-Methylbiphenyl-CH₃~58°[4]
2,2'-Dimethylbiphenyl-CH₃, -CH₃~70°[4]
2,2'-Difluorobiphenyl-F, -F~48°[5]
2,2'-Dichlorobiphenyl-Cl, -Cl~68°[5]
2,2'-Dibromobiphenyl-Br, -Br~75°[5]

This data clearly illustrates the impact of ortho-substituents on the conformation of the biphenyl core. Larger substituents lead to a greater steric clash, forcing the rings to adopt a more twisted conformation with a larger dihedral angle.[4][5]

Common Challenges and Self-Validating Systems

While X-ray crystallography is a powerful technique, it is not without its challenges. A trustworthy protocol is a self-validating one, where potential issues are anticipated and addressed.

  • Twinning: This occurs when two or more crystal lattices are intergrown, leading to a complex diffraction pattern that can be difficult to interpret. Careful examination of the diffraction data and the use of specialized software can often identify and account for twinning.

  • Disorder: In some crystals, molecules or parts of molecules may occupy multiple positions. This can lead to smeared-out electron density and make it difficult to build an accurate model. Modeling disorder requires careful analysis and the use of appropriate refinement techniques.

  • Poor Crystal Quality: This is the most common bottleneck and can result from a variety of factors, including impurities in the sample and suboptimal crystallization conditions.[10] A systematic approach to screening crystallization conditions is essential for overcoming this challenge.

challenges cluster_pre Pre-Data Collection cluster_post Post-Data Collection cluster_solutions Solutions & Mitigation a Poor Crystal Quality f Successful Structure Determination sol_a Systematic Screening of Conditions a->sol_a b Impure Sample b->a sol_b Purification of Sample b->sol_b c Twinning sol_c Specialized Software c->sol_c d Disorder sol_d Advanced Refinement Techniques d->sol_d e Phase Problem sol_e Direct/Patterson Methods e->sol_e

Caption: Common challenges in the X-ray crystallography of small molecules and corresponding mitigation strategies.

Case Study: The Role of X-ray Crystallography in the Development of a Biphenyl-Containing Drug

The development of potent and selective inhibitors of biological targets is a cornerstone of modern drug discovery.[6][7] X-ray crystallography plays a pivotal role in this process by providing detailed structural information about how a drug candidate binds to its target protein. This information is then used to guide the design of new analogs with improved properties.

Consider the case of a hypothetical drug development program targeting a protein kinase, where the lead compound is a substituted biphenyl. The initial compound shows moderate potency but poor selectivity. To improve its properties, medicinal chemists synthesize a series of analogs with different substituents on the biphenyl core.

By obtaining the crystal structures of these analogs in complex with the target protein, the drug development team can:

  • Visualize the binding mode: Understand the key interactions between the inhibitor and the protein's active site.

  • Rationalize structure-activity relationships (SAR): Correlate the observed changes in potency and selectivity with the structural modifications.

  • Identify opportunities for improvement: Design new analogs that make more favorable interactions with the target and avoid interactions with off-target proteins.

This iterative process of synthesis, biological testing, and structural analysis, powered by X-ray crystallography, is a powerful paradigm for modern drug discovery.[6][7][12]

Conclusion: An Indispensable Tool for Structural Elucidation

References

The Definitive Guide to Cross-Referencing Spectral Data with the NIST Chemistry WebBook: Enhancing Research Accuracy and Accelerating Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research, particularly within drug discovery and development, the unambiguous identification of chemical compounds is a cornerstone of progress. Spectroscopic techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy provide invaluable fingerprint data of molecules. However, this raw data is only as powerful as the reference libraries against which it is compared. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on effectively utilizing the National Institute of Standards and Technology (NIST) Chemistry WebBook for the cross-referencing and validation of spectral data. Beyond a simple "how-to," this document delves into the causality behind experimental choices, offers a comparative analysis of alternative spectral databases, and underscores the paramount importance of scientific integrity in data validation.

The Critical Role of Spectral Data Validation in Scientific Inquiry

A Step-by-Step Protocol for Cross-Referencing Spectral Data with the NIST Chemistry WebBook

The NIST Chemistry WebBook is a vast repository of chemical and physical data, accessible online.[6] Effectively navigating this resource is key to successful spectral data cross-referencing. The following protocol outlines a systematic approach, with an emphasis on understanding the rationale behind each step.

Step 1: Data Acquisition and Preparation

Before approaching the NIST database, the integrity of the experimental data must be ensured. This begins with proper sample preparation and the use of a well-calibrated spectrometer. The acquired spectral data should be in a compatible format for database submission and comparison. The JCAMP-DX (Joint Committee on Atomic and Molecular Physical Data - Data Exchange) format is a widely accepted, non-proprietary, and platform-independent ASCII text file format for spectral data.[7] Its use is highly recommended to ensure error-free transfer of information.

Step 2: Navigating the NIST Chemistry WebBook

The NIST Chemistry WebBook offers a variety of search options to locate a compound of interest. These include searching by:

  • Chemical Name or Synonym: The most straightforward approach when the identity of the compound is suspected.

  • Chemical Formula: Useful when the elemental composition is known.

  • CAS Registry Number: A unique numerical identifier for chemical substances.

  • Structure: Allows for drawing or uploading a chemical structure.

  • Spectral Data: Enables searching based on specific peaks in a mass spectrum or characteristic bands in an IR spectrum.

Step 3: Accessing and Viewing Spectral Data

Once a compound is located, the WebBook provides access to a variety of spectral data, including mass spectra, IR spectra, and UV/Vis spectra. The displayed spectra are often accompanied by valuable metadata, such as the instrument used for data acquisition and the source of the data.

Step 4: The Art and Science of Spectral Comparison

This is the most critical step in the cross-referencing process. It involves a meticulous comparison of the experimental spectrum with the reference spectrum from the NIST database. For mass spectrometry, this comparison is often facilitated by a library search algorithm that calculates a "match factor."

Understanding the Match Factor, Reverse Match Factor, and Probability:

  • Match Factor: This score, typically on a scale of 0 to 999, indicates the similarity between the experimental and library spectra. A higher match factor suggests a better fit.[1][8] A score above 900 is generally considered an excellent match, while scores between 800 and 900 are good.[1]

  • Reverse Match Factor: This metric is particularly useful when the experimental spectrum may contain peaks from impurities. It calculates the match factor while ignoring peaks in the experimental spectrum that are not present in the library spectrum.[1][9] A high reverse match factor, even with a slightly lower forward match factor, can still indicate a correct identification, especially in complex matrices.

  • Probability: This value, expressed as a percentage, represents the likelihood that the top hit is the correct identification, based on the distribution of scores for all hits.[1][8][9] A high probability score, coupled with a high match factor, provides strong evidence for the compound's identity.

It is crucial to understand that these scores are tools to aid in identification, not definitive proof. An experienced scientist's interpretation, considering the experimental context, is paramount.[1][10]

Experimental Workflow for Spectral Data Cross-Referencing

Spectral Data Validation cluster_0 Foundation cluster_1 Data Generation & Processing cluster_2 Verification & Confirmation A Validated Analytical Method C Experimental Spectrum Acquisition A->C B Calibrated Instrument B->C D Secure Data Handling (ALCOA+) C->D E NIST Database Cross-Referencing D->E G Reliable Compound Identification E->G F Reference Standard Comparison F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.